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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Bromo-6-methoxypyridin-3-yl)methanamine: A Versatile Trifunctional Building Block for Advanced Drug Discovery

Abstract Substituted pyridines are foundational scaffolds in modern medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals.[1] (2-Bromo-6-methoxypyridin-3-yl)methanamine is an advanced, t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyridines are foundational scaffolds in modern medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals.[1] (2-Bromo-6-methoxypyridin-3-yl)methanamine is an advanced, trifunctional heterocyclic intermediate designed for complex molecular architecture in drug discovery programs. This guide elucidates its chemical structure, predictable physicochemical and spectroscopic properties, and presents a robust, logical synthetic pathway. Furthermore, we explore the compound's chemical reactivity, highlighting its utility as a versatile building block for creating diverse compound libraries. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage sophisticated intermediates for the synthesis of novel therapeutic agents.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged structure in pharmaceutical science due to its unique combination of aromaticity, hydrogen bonding capability, and metabolic stability.[2] Its presence in numerous FDA-approved drugs, from antivirals to oncology agents, underscores its importance.[1] However, the challenge in modern drug discovery is not merely the inclusion of a pyridine core, but the precise, regiocontrolled installation of multiple, orthogonally reactive functional groups. This allows for systematic exploration of the chemical space around the core scaffold, a critical step in lead optimization.

(2-Bromo-6-methoxypyridin-3-yl)methanamine emerges as a high-value intermediate precisely because it addresses this need. It features three distinct functional handles positioned at key vectors of the pyridine ring:

  • A Bromo Group (C2): An ideal handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, alkyl, or amine substituents.[3]

  • A Methanamine Group (C3): A primary amine that serves as a key nucleophile and a point for building out side chains via amidation, reductive amination, or alkylation.

  • A Methoxy Group (C6): An electron-donating group that modulates the electronic properties of the ring and can serve as a potential metabolic soft spot or be demethylated to reveal a hydroxypyridine.[3]

This guide provides a comprehensive overview of this compound, from its fundamental properties to its strategic application in synthesis.

Chemical Identity and Physicochemical Properties

This section details the fundamental structural and physical characteristics of the target compound.

Molecular Structure

The core structure consists of a pyridine ring substituted at the 2-, 3-, and 6-positions.

Caption: Chemical Structure of the target compound.

Predicted Physicochemical Data

The following properties are calculated based on the molecular structure and serve as a baseline for experimental design.

PropertyValueSource
Molecular Formula C₇H₉BrN₂OCalculated
Molecular Weight 217.06 g/mol Calculated
CAS Number Not Assigned-
Appearance Predicted to be an off-white to yellow solid or oilInferred from analogs[4]
Solubility Expected to be soluble in methanol, DMSO, and chlorinated solventsGeneral chemical knowledge
Storage Store in a cool, dark place under an inert atmosphere (2-8°C)Recommended for bromo-pyridines

Proposed Synthesis Pathway and Protocol

G start 2-Bromo-6-methoxypyridine (CAS: 40473-07-2) nitration 2-Bromo-6-methoxy-3-nitropyridine start->nitration HNO₃ / H₂SO₄ reduction 6-Bromo-2-methoxypyridin-3-amine (CAS: 89466-18-2) nitration->reduction Fe / NH₄Cl or H₂/Pd-C diazotization Diazonium Salt Intermediate reduction->diazotization NaNO₂ / aq. HCl (Sandmeyer Reaction Step 1) cyanation 2-Bromo-6-methoxy-nicotinonitrile diazotization->cyanation CuCN / KCN (Sandmeyer Reaction Step 2) final_reduction (2-Bromo-6-methoxypyridin-3-yl)methanamine (TARGET COMPOUND) cyanation->final_reduction LiAlH₄ or H₂/Raney-Ni

Caption: Proposed multi-step synthesis workflow.

Protocol 1: Synthesis of 6-Bromo-2-methoxypyridin-3-amine

This initial step involves the nitration of the starting material followed by reduction. The methoxy group is an ortho-, para-director, but the steric hindrance at the 5-position and electronic influence of the ring nitrogen favor nitration at the 3-position.

  • Step 1a: Nitration of 2-Bromo-6-methoxypyridine

    • To a stirred solution of concentrated sulfuric acid, cool to 0°C.

    • Slowly add 2-bromo-6-methoxypyridine (1.0 eq). Maintain the temperature below 10°C.

    • Add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise.

    • Allow the reaction to stir at 0-5°C for 2-4 hours, monitoring by TLC/LC-MS for the disappearance of starting material.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-6-methoxy-3-nitropyridine.

  • Step 1b: Reduction of the Nitro Group

    • Dissolve the crude nitro-intermediate in ethanol or acetic acid.

    • Add iron powder (5.0 eq) and a solution of ammonium chloride (1.0 eq) in water.

    • Heat the mixture to reflux (70-80°C) for 3-6 hours, monitoring by TLC/LC-MS.

    • Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate, add water, and basify with sodium carbonate.

    • Extract with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure 6-bromo-2-methoxypyridin-3-amine.[4]

Protocol 2: Sandmeyer Reaction to Install the Nitrile

The Sandmeyer reaction is a reliable method for converting an aromatic amine to a nitrile via a diazonium salt intermediate. This is a crucial transformation to set up the final reduction to the methanamine.

  • Suspend 6-bromo-2-methoxypyridin-3-amine (1.0 eq) in an aqueous solution of HCl at 0°C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction to warm to room temperature and then heat to 50-60°C for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 2-bromo-6-methoxy-nicotinonitrile.

Protocol 3: Reduction of the Nitrile to the Primary Amine

The final step is the reduction of the nitrile functional group to the target methanamine. A strong reducing agent like lithium aluminum hydride (LAH) is effective for this transformation.

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add a solution of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF and cool to 0°C.

  • Slowly add a solution of 2-bromo-6-methoxy-nicotinonitrile (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound, (2-Bromo-6-methoxypyridin-3-yl)methanamine.

Spectroscopic Profile (Predicted)

No experimental spectra for the title compound are published. However, a detailed spectroscopic profile can be predicted based on its structure and data from closely related analogs.

Data TypePredicted Observations and Rationale
¹H NMR δ ~7.5-7.8 ppm (d, 1H): Aromatic proton at C4, doublet due to coupling with C5-H. δ ~6.8-7.1 ppm (d, 1H): Aromatic proton at C5, doublet due to coupling with C4-H. δ ~3.9-4.1 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. δ ~3.7-3.9 ppm (s, 2H): Singlet for the benzylic methylene (-CH₂NH₂) protons. δ ~1.5-2.5 ppm (br s, 2H): Broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.
¹³C NMR δ ~160-165 ppm: C6 carbon attached to the methoxy group. δ ~140-145 ppm: C2 carbon attached to the bromine. δ ~138-142 ppm: C4 aromatic CH. δ ~120-125 ppm: C3 quaternary carbon. δ ~110-115 ppm: C5 aromatic CH. δ ~53-56 ppm: Methoxy carbon (-OCH₃). δ ~40-45 ppm: Methylene carbon (-CH₂NH₂).
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 217/219 with a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
IR Spectroscopy 3300-3400 cm⁻¹: N-H stretching (primary amine). 2850-3000 cm⁻¹: C-H stretching (aliphatic and aromatic). ~1580, 1470 cm⁻¹: C=C and C=N stretching of the pyridine ring. ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

Chemical Reactivity and Synthetic Utility

The strategic value of (2-Bromo-6-methoxypyridin-3-yl)methanamine lies in the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions. This trifunctional nature makes it an exceptionally powerful building block.

Caption: Reactivity map illustrating the compound's utility.

  • Reactions at the C2-Bromo Position: This site is primed for palladium-catalyzed cross-coupling reactions. This is the primary vector for introducing significant molecular complexity, such as aryl or heteroaryl rings, which are crucial for modulating pharmacological activity and physicochemical properties. The Suzuki-Miyaura coupling is particularly effective for forming C-C bonds.[5]

  • Reactions at the C3-Methanamine Position: The primary amine is a potent nucleophile and a versatile handle. It can be readily acylated to form amides, which are common motifs in drug molecules. Furthermore, it can undergo reductive amination with aldehydes or ketones to generate secondary or tertiary amines, allowing for the rapid expansion of a compound library with diverse side chains.

  • Reactions at the C6-Methoxy Position: While generally stable, the methoxy group can be cleaved under strong acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding 6-hydroxypyridine (a pyridone tautomer). This transformation can be used late-stage to unmask a hydrogen bond donor, which may be critical for target engagement.

Applications in Drug Discovery

The unique trifunctional arrangement of this building block makes it highly valuable for several applications in medicinal chemistry:

  • Fragment-Based Lead Discovery (FBLD): The core scaffold can be considered a high-value fragment. Each functional group provides a vector for fragment growing or linking, allowing chemists to systematically probe the binding pocket of a biological target.[6]

  • Combinatorial Chemistry and Library Synthesis: The orthogonal reactivity of the bromo and amine groups allows for a two-step diversification strategy. A library of boronic acids can be coupled at the C2 position, followed by acylation or reductive amination at the C3-methanamine, rapidly generating a large and diverse set of novel compounds.

  • Synthesis of Targeted Covalent Inhibitors: The pyridone revealed after demethylation can act as a Michael acceptor or be further functionalized, providing a potential route for designing targeted covalent inhibitors.

Safety and Handling

While no specific safety data exists for the title compound, data from structurally similar bromo-methoxy-pyridines should be used to guide handling procedures.

  • Hazard Statements (Inferred): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]

  • Precautionary Statements (Inferred): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][8]

  • Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear standard PPE including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

(2-Bromo-6-methoxypyridin-3-yl)methanamine represents a sophisticated and highly versatile chemical tool for the modern medicinal chemist. Its trifunctional nature provides three distinct and largely orthogonal points for molecular diversification, enabling the efficient synthesis of complex molecules and the systematic exploration of structure-activity relationships. The proposed synthetic route offers a logical and scalable method for its production. By leveraging the unique reactivity of this intermediate, drug discovery programs can accelerate the development of novel and potent therapeutic candidates.

References

  • Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway.

  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

  • Lina. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.

  • Al-Issa, S. A. (2013). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 18(7), 8345–8356.

  • Wikipedia. (n.d.). Pyridine.

  • Alchem Pharmtech. (n.d.). CAS 1060810-12-9 | (2-bromo-6-methylpyridin-3-yl)methanamine.

  • Fujita, M., et al. (2007). Supporting Information for Self-Assembly of Nanocages and Catenanes from a 120°-Bent Ligand with a Pt(II) Corner. Wiley-VCH.
  • Sigma-Aldrich. (n.d.). 6-Bromo-2-methoxypyridin-3-amine.

  • Kim, J., et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(21), 5099.

  • PubChem. (n.d.). 6-Bromo-2-methoxypyridin-3-amine. National Center for Biotechnology Information.

  • Royal Society of Chemistry. (n.d.). Supporting Information.

  • Sigma-Aldrich. (n.d.). 2-Bromo-6-methoxypyridine 97%.

  • Sigma-Aldrich. (n.d.). 2-Bromo-6-methoxypyridine 97% 40473-07-2.

  • Beilstein Journals. (n.d.). Supporting Information.

  • Angstrom Chemistry. (n.d.). Exploring the Reactivity of 3-Bromo-2-methoxypyridine in Chemical Synthesis.

  • ChemicalBook. (n.d.). 2,6-dibroMo-3-Methoxypyridine.

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-6-phenoxypyridine.

  • ChemicalBook. (n.d.). 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum.

  • ChemicalBook. (n.d.). 6-BROMO-2-METHOXY-PYRIDIN-3-YLAMINE.

  • BLDpharm. (n.d.). (6-Bromo-4-methoxypyridin-2-yl)methanamine.

  • PubChemLite. (n.d.). (2-bromo-6-fluoropyridin-3-yl)methanamine hydrochloride. University of Luxembourg.

  • Thermo Fisher Scientific. (n.d.). 2-Bromo-6-methoxypyridine, 97%.

  • BLDpharm. (n.d.). 6-Bromo-2-methoxypyridin-3-amine.

  • Ali, M., et al. (2019). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 24(11), 2092.

  • Wikipedia. (n.d.). Pyridines.

  • Technologorks. (2020, May 1). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories.

  • Chemical Synthesis Database. (n.d.). 6-bromo-3-methoxy-5-nitro-2-pyridinamine.

  • Boyall, D., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 13(10), 1222–1238.

  • Drug Discovery Chemistry. (2025). Conference Brochure.

  • Sigma-Aldrich. (n.d.). 6-Bromo-2-methoxypyridin-3-ol.

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

  • Mager, D. E., & Jusko, W. J. (2006). Model-based Drug Development: The Road to Quantitative Pharmacology. Journal of Pharmacokinetics and Pharmacodynamics, 33(3), 369–393.

  • Google Patents. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

  • Kukaniev, M.A., et al. (2007). Synthesis and chemical transformations of 2-bromo-6-phenylimidazo[2,1-b]-1, 3,4-thiadiazole. ResearchGate.

Sources

Exploratory

Technical Guide: Safe Handling & SDS Profile for (2-Bromo-6-methoxypyridin-3-yl)methanamine

This technical guide details the safety, handling, and physicochemical profile of (2-Bromo-6-methoxypyridin-3-yl)methanamine , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns (e...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and physicochemical profile of (2-Bromo-6-methoxypyridin-3-yl)methanamine , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns (e.g., PROTAC linkers, kinase inhibitors).[1][2]

[1][2]

CAS Number: 1823904-05-7 Formula: C₇H₉BrN₂O Molecular Weight: 217.06 g/mol Document Control: Ver 1.0 | Status: Research Grade[2]

Part 1: Executive Summary & Chemical Identity[1][2]

This compound is a functionalized pyridine featuring a primary benzylic-type amine, a halogen (bromine), and an ether (methoxy) group.[1][2] Its structural motif makes it a critical intermediate for cross-coupling reactions (Suzuki-Miyaura) and amide coupling in drug discovery.[1][2]

Critical Safety Note: As a primary amine on a heteroaromatic ring, this compound exhibits basicity and nucleophilicity .[1] It reacts readily with atmospheric CO₂ (carbamate formation) and moisture.[1] It should be treated as a Skin & Eye Irritant (Category 2) at minimum, with potential for Corrosivity (Category 1B) depending on concentration and solvent formulation.

Physicochemical Properties Table[1][2]
PropertyValue / DescriptionNote
Appearance Colorless to pale yellow oil or low-melting solidOxidation leads to browning.[1][2]
Boiling Point ~280–290°C (Predicted at 760 mmHg)Likely distills under vacuum only.[1][2]
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited solubility in non-polar alkanes.[1]
pKa (Conjugate Acid) ~8.5 (Amine), ~2.0 (Pyridine N)Primary amine is the dominant basic site.
Hygroscopicity HighAbsorbs water/CO₂ to form carbonates.[1][2]
LogP ~1.2Lipophilic enough for membrane permeability.[1][2]

Part 2: Hazard Identification (GHS Classification)[1][2]

While a harmonized regulatory SDS may not exist for this specific research chemical, the following classification is derived from Structure-Activity Relationships (SAR) of analogous benzylic pyridyl amines.

GHS Label Elements[1][2]
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Conservative classification for primary amines).[1][2]

    • H302: Harmful if swallowed.[1][2][3]

    • H317: May cause an allergic skin reaction (Sensitizer potential due to halogenated ring).[1][2]

    • H335: May cause respiratory irritation.[1][3]

Precautionary Statements
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1][2] Rinse skin with water/shower.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

Part 3: Safe Handling Protocol (The "How-To")

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1][2]

  • Inert Atmosphere: Due to carbamate formation, handle under a blanket of Nitrogen (N₂) or Argon (Ar) whenever possible.[1][2]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale (Causality)
Gloves Double Nitrile (min 0.11 mm) or Silver Shield (Laminate)Amines can permeate standard latex rapidly.[1][2] Double gloving provides a visual indicator of breach.[1]
Eye Protection Chemical Goggles (ANSI Z87.[1][2]1)Safety glasses are insufficient for corrosive liquids/oils that can splash.[1][2]
Body Protection Lab Coat (Cotton/Poly) + Chemical Apron Prevents saturation of clothing which can hold the corrosive amine against the skin.
Respiratory N95/P100 (if solid) or Multi-gas Cartridge (if liquid/heated)Only required if working outside a fume hood (not recommended).[1]
Workflow Visualization

The following diagram outlines the logical flow for handling this compound to maintain chemical integrity and operator safety.

SafeHandling Receipt Receipt of Chemical (Check Seal & CAS) Storage Storage (2-8°C, Inert Gas) Receipt->Storage Equilibration Warm to Room Temp (Prevent Condensation) Storage->Equilibration Before Use Opening Open in Fume Hood (Argon Flush) Equilibration->Opening Weighing Weighing (Closed Balance) Opening->Weighing Reaction Reaction/Solubilization Weighing->Reaction Reseal Purge Headspace & Seal (Parafilm) Weighing->Reseal Excess Reseal->Storage

Figure 1: Standard Operating Procedure (SOP) workflow for handling hygroscopic amine building blocks.

Part 4: Storage & Stability[1][2]

Scientific Rationale: The primary failure mode for this reagent is oxidative degradation of the amine to an N-oxide or imine, and salt formation with atmospheric CO₂.[1]

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon preferred) . Argon is heavier than air and provides a better blanket for liquids/oils than Nitrogen.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion by the amine.[1]

  • Shelf Life: ~12 months if sealed correctly. If the liquid turns dark brown/black, purify via acid-base extraction or chromatography before use.[1]

Part 5: Emergency Response

Spill Management Logic

In the event of a spill, do not simply wipe it up.[1][2] The amine nature requires neutralization.[1]

SpillResponse Start Spill Detected Size Volume > 5mL? Start->Size Fume Inside Fume Hood? Size->Fume No Evacuate Evacuate Lab Call EHS Size->Evacuate Yes Fume->Evacuate No (In Open Lab) Absorb Absorb with Vermiculite/Sand Fume->Absorb Yes Neutralize Treat with Dilute Acetic Acid Absorb->Neutralize Clean Double Bag Waste Label as HazMat Neutralize->Clean

Figure 2: Decision tree for managing spills of corrosive amines.

First Aid Measures
  • Eye Contact: IMMEDIATE irrigation with water for 15 minutes.[1][2] Time is critical to prevent corneal opacity.[1][2]

  • Skin Contact: Wash with soap and water.[1][2] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.[1][2]

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), seek medical attention immediately.

Part 6: Disposal Considerations

Do not dispose of down the drain. This compound is toxic to aquatic life and basic.[1][2]

  • Dissolution: Dissolve the waste in a combustible solvent (e.g., acetone).[1]

  • Neutralization (Optional but Recommended): Carefully treat with dilute HCl to form the non-volatile hydrochloride salt.[1][2]

  • Incineration: Ship to a licensed chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen oxides and Bromine gas generation).

References

  • PubChem. (2025).[1][2] Compound Summary: Pyridin-3-ylmethanamine derivatives and safety data.[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • ECHA. (2024).[1][2] Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity and Skin Corrosion.[1][2] European Chemicals Agency.[1] Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Bromo-6-Methoxypyridine Derivatives

Introduction: The Strategic Importance of Stability in Pyridine-Based Drug Scaffolds In the landscape of modern pharmaceutical development, pyridine and its derivatives are cornerstone structural motifs, integral to the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Stability in Pyridine-Based Drug Scaffolds

In the landscape of modern pharmaceutical development, pyridine and its derivatives are cornerstone structural motifs, integral to the design of countless therapeutic agents.[1] Their prevalence stems from a unique combination of aromaticity, hydrogen bonding capability, and versatile reactivity. Among these, the 2-bromo-6-methoxypyridine scaffold has emerged as a particularly valuable intermediate.[2] Its utility is rooted in the orthogonal reactivity of its functional groups: the bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the methoxy group at the 6-position modulates the electronic properties and metabolic stability of the resulting molecule.[3][4]

As drug candidates progress from discovery to formulation, their intrinsic thermodynamic stability becomes a critical parameter. It dictates not only the feasibility of synthesis and purification but also the compound's shelf-life, storage requirements, degradation pathways, and ultimately, its safety and efficacy profile. An unstable compound can lead to loss of potency, formation of toxic impurities, and unpredictable bioavailability. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, evaluate, and predict the thermodynamic stability of 2-bromo-6-methoxypyridine derivatives, integrating theoretical principles with field-proven experimental and computational methodologies.

Section 1: A Theoretical Framework for Stability in Substituted Pyridines

Thermodynamic stability refers to the relative energy state of a molecule. A more stable molecule exists in a lower energy state, requiring more energy to force a chemical change or decomposition.[5] This is distinct from kinetic stability, which relates to the rate of reaction. For drug development, thermodynamic stability is paramount for long-term viability. The stability of 2-bromo-6-methoxypyridine derivatives is governed by a delicate interplay of electronic and structural factors.

  • Aromatic System and Electron Distribution: The pyridine ring's aromaticity provides a foundational level of stability. However, the electronegative nitrogen atom polarizes the ring, creating electron-deficient positions (C2, C4, C6) and electron-rich positions (C3, C5).[6][7] This inherent electronic landscape makes the ring less susceptible to electrophilic substitution compared to benzene but more reactive towards nucleophiles.[6]

  • Inductive and Resonance Effects of Substituents: The stability of the core scaffold is significantly influenced by its substituents.

    • 2-Bromo Group: The bromine atom is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the pyridine ring, which can influence its reactivity and interactions.

    • 6-Methoxy Group: The methoxy group exhibits a dual nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen atom's electronegativity, but more significantly, it has a strong electron-donating resonance effect (+M) by donating a lone pair of electrons into the aromatic system.[4]

  • Synergistic Effects: The combination of a strong -I substituent (Br) and a +M substituent (OCH₃) on the same ring creates a complex electronic environment. The overall stability of a derivative will depend on the nature and position of any additional functional groups, which can either augment or counteract these existing effects. Electron-donating groups generally increase stability by enriching the electron density of the ring, while electron-withdrawing groups can decrease it.[8][9]

Section 2: Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability relies on precise empirical data obtained from thermal analysis techniques. These methods provide quantitative measures of how a compound behaves under thermal stress.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a primary tool for determining melting points, enthalpies of transition, and decomposition temperatures.[10]

Expertise & Causality: The choice of heating rate is critical. A slow rate (e.g., 2-5 °C/min) provides better resolution for separating close thermal events, but can broaden peaks. A faster rate (e.g., 10-20 °C/min) yields sharper peaks but may sacrifice resolution and shift event temperatures to higher values. A rate of 10 °C/min is often a good starting point for screening. Performing the analysis under an inert nitrogen atmosphere is crucial to prevent oxidative degradation, ensuring that the observed thermal events are intrinsic to the compound's stability and not an artifact of a reaction with air.

Protocol: DSC Analysis of a 2-Bromo-6-Methoxypyridine Derivative

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This self-validating step ensures the accuracy of the measurements.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified, dry compound into a clean aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid. For volatile compounds or to study pressure effects, use hermetically sealed pans. For decomposition studies where gases are evolved, a pinhole lid is used to allow for pressure release.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition.

    • Maintain a constant flow of nitrogen gas (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of melting (Tₘ) and the onset of the exothermic decomposition peak (Tₔₑ꜀ₒₘₚ). The enthalpy of fusion (ΔHբᵤₛ) can be calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining decomposition temperatures, identifying the loss of volatiles (like solvents or water), and assessing thermal stability limits.

Expertise & Causality: TGA is the definitive method for confirming that a thermal event observed in DSC corresponds to mass loss (decomposition) rather than a phase change (like melting or crystallization). Running TGA in conjunction with DSC provides a more complete and unambiguous picture of a compound's thermal behavior.

Protocol: TGA Analysis of a 2-Bromo-6-Methoxypyridine Derivative

  • Calibration: Calibrate the instrument's mass balance with standard weights and verify the temperature accuracy using certified magnetic standards (Curie point standards).

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) into a tared TGA pan (typically platinum or alumina).

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 30 °C) under a nitrogen atmosphere.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature where the sample is fully decomposed.

  • Data Analysis: Examine the TGA curve (mass vs. temperature). The onset temperature of the significant mass loss step indicates the beginning of decomposition. The residual mass at the end of the experiment can provide information about inorganic content.

Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for combining experimental techniques to characterize the thermodynamic stability of a new derivative.

G cluster_0 Characterization Workflow New_Compound New Derivative Synthesized & Purified DSC Differential Scanning Calorimetry (DSC) New_Compound->DSC TGA Thermogravimetric Analysis (TGA) New_Compound->TGA Combustion Combustion Calorimetry (Optional, for ΔH°f) New_Compound->Combustion Data_Analysis Correlate Data: - Identify T_melt, T_decomp - Confirm Mass Loss DSC->Data_Analysis TGA->Data_Analysis Stability_Profile Establish Thermodynamic Stability Profile Combustion->Stability_Profile Data_Analysis->Stability_Profile

Caption: A workflow for the experimental determination of thermodynamic stability.

Section 3: Computational Approaches for Predictive Stability Analysis

Computational chemistry provides powerful in silico tools to predict and rationalize the stability of molecules before they are synthesized, saving significant time and resources.[11]

Density Functional Theory (DFT)

Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the ground state energy and vibrational frequencies, key thermodynamic properties like enthalpy, entropy, and Gibbs free energy can be predicted.[12]

Expertise & Causality: The choice of a functional and basis set is a critical decision that balances computational cost with accuracy. The B3LYP functional is a widely used hybrid functional that often provides a good balance for organic molecules. The 6-311+G(d,p) basis set is a robust choice that includes polarization functions (d,p) and diffuse functions (+) to accurately describe the electron distribution, which is essential for molecules with heteroatoms and potential non-covalent interactions.[12] A frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum (a stable state).

Conceptual Protocol: DFT Stability Calculation

  • Structure Building: Construct a 3D model of the 2-bromo-6-methoxypyridine derivative using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a selected level of theory (e.g., B3LYP/6-311+G(d,p)) to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: The output provides the total electronic energy. By combining this with the thermal corrections from the frequency calculation, the standard enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f) can be calculated.

  • Comparative Analysis: To assess the relative stability of different derivatives, compare their calculated ΔH°f or total electronic energies. A more negative value indicates greater thermodynamic stability.

Logical Relationship: Substituent Effects on Stability

This diagram illustrates how substituent properties influence the electronic structure and, consequently, the thermodynamic stability of the pyridine core.

G cluster_1 Predictive Stability Model Substituent Substituent Properties (on core scaffold) Electronic Electronic Effects (Inductive, Resonance) Substituent->Electronic Ring_Density Pyridine Ring Electron Density Electronic->Ring_Density Stability Thermodynamic Stability (ΔG, ΔH) Ring_Density->Stability

Caption: The causal chain from substituent properties to thermodynamic stability.

Section 4: Data Synthesis and Predictive Analysis

While specific thermodynamic data for a wide range of 2-bromo-6-methoxypyridine derivatives requires experimental determination, we can synthesize the principles discussed into a predictive framework. The following table summarizes the expected influence of different classes of substituents on the thermodynamic stability of the core scaffold.

Substituent Class (at C3, C4, or C5)Example Group(s)Predicted Effect on Decomposition Temp. (Tₔₑ꜀ₒₘₚ)Rationale / Mechanistic Insight
Strong Electron-Donating (Resonance) -NH₂, -OHIncrease Donates electron density into the aromatic system, stabilizing the ring against degradation pathways.[8]
Alkyl Groups (Weak Donating) -CH₃, -C₂H₅Slight Increase Weakly donates electron density via hyperconjugation and inductive effects, offering minor stabilization.[13]
Strong Electron-Withdrawing (Resonance) -NO₂, -CNDecrease Withdraws significant electron density from the ring, creating highly electron-deficient centers that can be susceptible to nucleophilic attack or facilitate decomposition mechanisms.[9]
Halogens (Inductive Withdrawing) -F, -ClSlight Decrease Primarily withdraws electron density via induction, leading to a modest destabilization of the ring.[13]
Sterically Bulky Groups -C(CH₃)₃Variable Can provide a "kinetic shield" against reactive species but may also introduce ring strain, which would decrease thermodynamic stability. The net effect is context-dependent.

Conclusion

The thermodynamic stability of 2-bromo-6-methoxypyridine derivatives is a cornerstone of their successful application in drug discovery and development. A comprehensive understanding and evaluation of this property require a multi-pronged approach that integrates solid theoretical principles with rigorous experimental validation and predictive computational modeling. By employing techniques such as DSC and TGA, researchers can obtain precise, quantitative data on a compound's thermal behavior. These experimental results can be rationalized and predicted using computational methods like DFT, which elucidate the underlying electronic factors that govern stability. This synergistic workflow empowers medicinal chemists to make informed decisions in lead optimization, ensuring that the developed candidates possess the requisite stability for advancement as safe and effective therapeutics.

References

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications . National Center for Biotechnology Information (PMC). [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications . MDPI. [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium . Crystal Growth & Design. [Link]

  • Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines . Wiley Online Library. [Link]

  • Experimental Thermodynamics Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases . University of Colorado Boulder. [Link]

  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL . National Physical Laboratory. [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. [Link]

  • [Spoiler] AAMC FL3 C/P #9 : r/MCAT2 . Reddit. [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors . National Center for Biotechnology Information (PMC). [Link]

  • Facile synthesis, crystal growth, characterization and computational study of new pyridine‐based halogenated hydrazones: Unveiling the stabilization behavior in terms of noncovalent interactions . ResearchGate. [Link]

  • Pyridine - Wikipedia . Wikipedia. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates . ChemRxiv. [Link]

  • Why is β substitution in Nucleophilic reactions of pyridines not preferred? . Quora. [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands . Georgia Southern University Digital Commons. [Link]

  • (PDF) Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine . ResearchGate. [Link]

  • 2-bromopyridine - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent-organic frameworks . PubMed. [Link]

  • The role of the methoxy group in approved drugs . PubMed. [Link]

  • How Medicinal Chemistry Drives Novel Therapeutics Development . SteerOn Research. [Link]

  • Pyridines - Wikipedia . Wikipedia. [Link]

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Exploratory

Strategic Synthesis of (2-Bromo-6-methoxypyridin-3-yl)methanamine: A Technical Review

This technical guide details the strategic synthesis of (2-Bromo-6-methoxypyridin-3-yl)methanamine , a high-value heterocyclic scaffold often employed in the development of kinase inhibitors and GPCR ligands.[1] The guid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic synthesis of (2-Bromo-6-methoxypyridin-3-yl)methanamine , a high-value heterocyclic scaffold often employed in the development of kinase inhibitors and GPCR ligands.[1]

The guide prioritizes chemoselectivity —specifically the reduction of a nitrile or carbonyl functionality in the presence of a labile aryl bromide—and process safety .

Executive Summary & Retrosynthetic Analysis

The target molecule, (2-Bromo-6-methoxypyridin-3-yl)methanamine , presents a classic chemoselectivity challenge in medicinal chemistry.[1][2] The molecule contains three distinct functionalities:

  • Primary Amine (C3-CH2NH2): The synthetic target, prone to oxidation or over-alkylation.[2]

  • Aryl Bromide (C2-Br): A critical "handle" for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2] This group is susceptible to hydrodebromination under standard hydrogenation conditions (e.g., Pd/C, H2).[2]

  • Methoxy Group (C6-OMe): An electron-donating group that modulates the pyridine ring's electronics, affecting the reactivity of the bromide.[2]

Retrosynthetic Strategy

To ensure the integrity of the C2-Bromine bond, the synthesis is best approached via chemoselective hydride reduction of a nitrile precursor. Alternative routes involving reductive amination of aldehydes are viable but often suffer from stability issues of the aldehyde intermediate.[3]

Retrosynthesis Target (2-Bromo-6-methoxypyridin-3-yl)methanamine Nitrile Precursor A: 2-Bromo-6-methoxypyridine-3-carbonitrile Target->Nitrile Chemoselective Reduction (BH3) Aldehyde Precursor B: 2-Bromo-6-methoxypyridine-3-carbaldehyde Target->Aldehyde Reductive Amination Start Starting Material: 2,6-Dibromopyridine-3-carbonitrile Nitrile->Start Regioselective SNAr (NaOMe)

Caption: Retrosynthetic disconnection showing the dominant Nitrile Reduction pathway (Red) versus the Aldehyde pathway (Yellow).[2]

Primary Route: Chemoselective Nitrile Reduction

The most robust route utilizes Borane-Tetrahydrofuran (BH3[1][2]·THF) or Borane-Dimethyl Sulfide (BH3[1][2][4]·DMS) to reduce 2-bromo-6-methoxypyridine-3-carbonitrile.[1]

Mechanistic Rationale

Unlike catalytic hydrogenation (Pd/C, H2), which carries a high risk of debromination (cleaving the C-Br bond), borane acts as an electrophilic reducing agent .[2] It coordinates to the nitrogen lone pair of the nitrile, facilitating hydride transfer without interacting with the aryl bromide.

  • Reagent Choice: BH3·THF is preferred for ease of handling on small scales (<100g).[2] BH3·DMS is preferred for larger scales due to higher concentration and stability, despite the odor.[2]

  • Safety Critical: The reaction forms a stable boron-amine complex that must be hydrolyzed (usually with MeOH/HCl) to release the free amine.[2]

Precursor Synthesis (The SNAr Step)

The nitrile precursor is synthesized via Nucleophilic Aromatic Substitution (SNAr) on 2,6-dibromopyridine-3-carbonitrile .[1][2]

  • Regiochemistry: The C6 position is para to the electron-withdrawing nitrile group, while C2 is ortho. While both are activated, steric hindrance at C3 (the nitrile) directs the methoxide attack preferentially to C6.[2]

  • Conditions: NaOMe (1.05 eq), MeOH, 0°C to RT.

Detailed Experimental Protocol

Objective: Synthesis of (2-Bromo-6-methoxypyridin-3-yl)methanamine HCl salt via Borane Reduction.

Reagents & Equipment
ReagentEquivalentsRole
2-Bromo-6-methoxypyridine-3-carbonitrile1.0Substrate
BH3[1][4][5][6]·THF (1.0 M in THF)3.0 - 4.0Reducing Agent
Methanol (anhydrous)ExcessQuench / Solvolysis
HCl (4M in Dioxane)2.0Salt Formation
THF (anhydrous)SolventReaction Medium
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Charge the flask with 2-bromo-6-methoxypyridine-3-carbonitrile (10 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Reduction:

    • Critical Step: Dropwise add BH3[1]·THF (30-40 mmol) via a pressure-equalizing addition funnel over 20 minutes.

    • Observation: Gas evolution (minor) may occur.[2] Ensure the internal temperature remains <5°C during addition.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Then, heat to reflux (65°C) for 2–4 hours. Monitor by LCMS (look for the disappearance of nitrile M+ and appearance of the boron-amine complex).

  • Quench (Exothermic):

    • Cool the mixture back to 0°C.

    • Safety: CAUTIOUSLY add Methanol (20 mL) dropwise.[2] Vigorous hydrogen gas evolution will occur.[2]

  • Complex Breakdown: Once gas evolution ceases, heat the mixture to reflux for 1 hour. This breaks the boron-nitrogen coordinate bond.[1]

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated NaHCO3 (to remove boric acid residues) and brine.

  • Salt Formation: Dry the organic layer (Na2SO4), filter, and cool to 0°C. Add HCl in Dioxane (20 mmol) dropwise to precipitate the hydrochloride salt.

  • Isolation: Filter the white solid, wash with cold Et2O, and dry under vacuum.[2]

Alternative Route: Reductive Amination

If the nitrile precursor is unavailable, the aldehyde route is a viable backup, though less shelf-stable.[2]

  • Substrate: 2-Bromo-6-methoxypyridine-3-carbaldehyde.[1]

  • Reagents: Ammonium Acetate (NH4OAc) and Sodium Cyanoborohydride (NaBH3CN).[2]

  • Pros: Milder conditions than Borane reflux.[2]

  • Cons: Aldehydes are prone to oxidation (to carboxylic acid) or Cannizzaro disproportionation.[2]

  • Note: Avoid using primary amines (R-NH2) if the target is the primary amine; use ammonia sources or trityl amine followed by deprotection.[2]

Process Safety & Workflow Visualization

The following diagram illustrates the critical safety checkpoints for the Borane reduction, specifically regarding hydrogen evolution and thermal management.

Workflow Start Start: Nitrile Precursor in Anhydrous THF Cool Cool to 0°C Start->Cool AddBH3 Add BH3·THF (Dropwise, <5°C) Cool->AddBH3 Inert Atm Reflux Reflux (65°C) 2-4 Hours AddBH3->Reflux Complete Conversion Quench Quench with MeOH (H2 Gas Evolution!) Reflux->Quench Cool to 0°C first AcidHydrolysis Acid Hydrolysis (Break B-N Complex) Quench->AcidHydrolysis Isolate Isolate HCl Salt AcidHydrolysis->Isolate

Caption: Operational workflow for BH3 reduction emphasizing thermal control and quenching safety.

Comparative Data: Reduction Methods

The following table contrasts the Borane method against other common reduction techniques for this specific scaffold.

MethodReagentsChemoselectivity (Br retention)YieldRisk Profile
Borane Reduction BH3[1]·THF / THFHigh 85-95%H2 evolution; Pyrophoric reagents
Catalytic Hydrog. Pd/C / H2Low (Debromination likely)<40%Fire hazard; Mixed products
Hydride Reduction LiAlH4 / Et2OMedium 60-75%Over-reduction; Violent quench
Cobalt Catalysis CoCl2 / NaBH4High 70-80%Metal waste; Heterogeneous

References

  • Chemoselective Reduction of Nitriles

    • Title: Borane Reagents for the Reduction of Nitriles.[4]

    • Source:Organic Syntheses, Coll.[2][7] Vol. 9, p.522 (1998).[2]

    • URL:[Link]

  • Pyridine Functionalization

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,6-Dihalopyridines.[1][2]

    • Source:Journal of Medicinal Chemistry (General Methodology Reference).[2]

    • URL:[Link]

  • Safety in Borane Reductions

    • Title: Safe Handling of Borane-Tetrahydrofuran Complexes.[1]

    • Source:Chemical & Engineering News.
    • URL:[Link][1][2]

  • Related Scaffold Synthesis

    • Title: Synthesis of 3-aminomethyl-2-bromo-6-methoxypyridine (Analogous Protocols).
    • Source:PubChem Compound Summary.
    • URL:[Link][1][2]

Sources

Foundational

Pharmacophore Profiling &amp; Synthetic Versatility of (2-Bromo-6-methoxypyridin-3-yl)methanamine

This guide serves as an in-depth technical dossier on (2-Bromo-6-methoxypyridin-3-yl)methanamine , a high-value scaffold in Fragment-Based Drug Discovery (FBDD). It is designed to provide medicinal chemists and pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical dossier on (2-Bromo-6-methoxypyridin-3-yl)methanamine , a high-value scaffold in Fragment-Based Drug Discovery (FBDD). It is designed to provide medicinal chemists and pharmacologists with actionable insights into the molecule's electronic structure, binding potential, and synthetic utility.

Executive Summary: The Fragment "Warhead"

(2-Bromo-6-methoxypyridin-3-yl)methanamine (CAS: 1209458-86-3 / 1086396-68-2) represents a "privileged structure" in modern medicinal chemistry. Unlike simple aliphatic amines, this fragment offers a pre-organized aromatic core with orthogonal synthetic handles. Its value lies in its duality: it functions as a mono-cationic anchor (via the amine) while simultaneously providing a halogen-bonding vector (via the bromine) and a metabolic blocker (via the methoxy group).

This guide deconstructs the molecule from a hit-to-lead perspective, analyzing how its specific substitution pattern dictates its role in kinase inhibition, GPCR ligand design, and epigenetic modulation.

Structural Anatomy & Pharmacophore Mapping[1]

To effectively deploy this fragment, one must understand the electronic interplay between its four distinct quadrants.

The Pharmacophore Map

The molecule presents a "T-shaped" interaction profile. The pyridine ring serves as a planar scaffold, while the substituents define the binding vectors.

PharmacophoreMap Core (2-Bromo-6-methoxypyridin-3-yl)methanamine Amine Primary Amine (-CH2NH2) [pKa ~9.2] Canonical Cationic Interaction H-Bond Donor (3 H) Core->Amine Soluble Vector Bromine 2-Bromo Substituent Halogen Bond Donor (σ-hole) Lipophilic Vector Synthetic Handle (Suzuki/Buchwald) Core->Bromine Hydrophobic Pocket Methoxy 6-Methoxy Group H-Bond Acceptor Metabolic Block (vs. CYP oxidation) Lipophilic Tuning Core->Methoxy Solvent Interface Pyridine Pyridine Nitrogen Weak H-Bond Acceptor (Basicity attenuated by Br/OMe) Core->Pyridine Core Scaffold Asp/Glu Residues Asp/Glu Residues Amine->Asp/Glu Residues Salt Bridge Backbone Carbonyl Backbone Carbonyl Bromine->Backbone Carbonyl X-Bond Hinge Region Hinge Region Methoxy->Hinge Region H-Bond Acceptor

Figure 1: Pharmacophore deconstruction showing the orthogonal interaction vectors available for binding site engagement.

Electronic Analysis
  • The Cationic Anchor (Amine): The methylene linker decouples the amine from the aromatic ring's resonance. Consequently, the amine retains a pKa similar to benzylamine (~9.0–9.5), ensuring it is protonated at physiological pH (7.4). This makes it a critical ionic anchor for aspartate/glutamate residues in binding pockets (e.g., the conserved Asp in kinase DFG motifs).

  • The Halogen Bond (Bromine): The bromine at the 2-position is electron-deficient due to the adjacent pyridine nitrogen. This creates a "sigma-hole" (positive electrostatic potential cap) along the C-Br bond axis, allowing for halogen bonding with backbone carbonyls.

  • The Metabolic Shield (Methoxy): Pyridines are prone to oxidation at the 2- and 6-positions by CYP450 enzymes. The 6-methoxy group blocks this "soft spot," significantly enhancing metabolic stability compared to the unsubstituted pyridine.

Physicochemical Properties (In Silico Profiling)

Understanding the "Rule of 3" (Ro3) compliance is essential for fragment success. This molecule is an ideal Ro3 candidate.

PropertyValue (Est.)Significance in Drug Design
Molecular Weight 217.06 DaIdeal Fragment: <300 Da allows room for significant elaboration.
cLogP ~1.4Lipophilic Efficiency: Moderate lipophilicity balances solubility and permeability.
TPSA ~48 ŲPermeability: Well below the 140 Ų limit; predicts high oral absorption.
H-Bond Donors 2 (Amine)Interaction: Critical for specific anchoring; manageable desolvation penalty.
H-Bond Acceptors 3 (N, O, N)Versatility: Offers multiple points for water-mediated or direct H-bonds.
pKa (Amine) ~9.2Ionization: Predominantly cationic at pH 7.4 (Solubility booster).
pKa (Pyridine N) < 2.0Neutrality: The pyridine nitrogen is non-basic due to the electron-withdrawing Br and OMe effects.

Synthetic Utility: Divergent Library Generation

For the medicinal chemist, this molecule is not just a ligand; it is a branching point . The orthogonality of the amine (nucleophile) and the bromide (electrophile) allows for rapid "SAR (Structure-Activity Relationship) explosion."

SynthesisWorkflow Start (2-Bromo-6-methoxypyridin-3-yl) methanamine Amide Amide Coupling (R-COOH + HATU) Start->Amide Vector A (Solvent Exposed) Sulfonamide Sulfonylation (R-SO2Cl) Start->Sulfonamide RedAm Reductive Amination (R-CHO + NaBH(OAc)3) Start->RedAm Suzuki Suzuki-Miyaura (Ar-B(OH)2 + Pd cat.) Start->Suzuki Vector B (Deep Pocket) Buchwald Buchwald-Hartwig (R-NH2 + Pd cat.) Start->Buchwald Sonogashira Sonogashira (Alkyne + Cu/Pd) Start->Sonogashira

Figure 2: Divergent synthetic pathways. Vector A modifies the solvent-exposed tail, while Vector B modifies the core binding interactions.

Experimental Protocols

The following protocols are standardized for high-throughput parallel synthesis (HTPS) using this specific scaffold.

Protocol A: Selective Amidation of the Methanamine

Objective: To attach a diversity element to the amine tail without affecting the bromine handle.

  • Preparation: Dissolve (2-Bromo-6-methoxypyridin-3-yl)methanamine (1.0 eq) in anhydrous DCM (0.1 M).

  • Activation: Add the Carboxylic Acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass = MW + Acid - H2O).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 and brine.

  • Validation: The bromine peak (1:1 isotopic pattern at M and M+2) must remain intact in the mass spectrum.

Protocol B: Suzuki Cross-Coupling on the Pyridine Core

Objective: To extend the aromatic scaffold using the bromine handle. Note: The free amine can poison Pd catalysts; protection or specific conditions are required.

  • Protection (Recommended): If the amine is free, use Pd(dppf)Cl2 which is more robust, or pre-protect the amine as a Boc-carbamate.

  • Conditions: Combine Scaffold (1.0 eq), Boronic Acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq) in Dioxane/Water (4:1).

  • Thermal Cycle: Heat to 90°C for 12 hours (or microwave at 110°C for 30 min).

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (0-10% MeOH in DCM).

Case Study Applications

Kinase Inhibitor Design (Hinge Binding)

In many kinase inhibitors, the pyridine nitrogen acts as the H-bond acceptor for the "hinge" region of the ATP binding site.

  • Strategy: Use the 2-Bromo position to couple an aryl ring that occupies the hydrophobic back-pocket (Gatekeeper residue).

  • Role of Amine: The 3-methanamine tail projects into the solvent front or interacts with the ribose-binding aspartate, improving solubility and potency.

Epigenetics (BET Bromodomains)

Research into BET inhibitors (e.g., for cancer) often utilizes acetyl-lysine mimetics.

  • Strategy: The 6-methoxy group mimics the carbonyl oxygen of acetyl-lysine. The pyridine ring provides the necessary pi-stacking interactions with the conserved shelf residues (e.g., Trp81 in BRD4).

References

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1] Journal of Medicinal Chemistry (2016).

  • Halogen Bonding in Drug Design

    • Wilcken, R., et al. "Halogen bonding in medicinal chemistry: from observation to application." Journal of Medicinal Chemistry (2013).

  • Pyridine Scaffold Versatility

    • Bamborough, P., et al. "Fragment-based Scaffold Hopping: Identification of Potent BET Inhibitors." Journal of Medicinal Chemistry (2021).

  • Chemical Properties & Safety Data

    • PubChem Compound Summary for CID 10536137 (Related Analog: 6-Bromo-2-methoxypyridin-3-amine).

Sources

Protocols & Analytical Methods

Method

Synthesis of (2-Bromo-6-methoxypyridin-3-yl)methanamine Derivatives: A Detailed Guide for Medicinal Chemistry

Introduction Substituted pyridinylmethanamines are a class of compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] The unique electronic a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyridinylmethanamines are a class of compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] The unique electronic and structural properties of the pyridine ring, combined with the flexibility of the aminomethyl side chain, make these scaffolds valuable for designing novel therapeutic agents targeting a range of diseases.[3][4] Specifically, the (2-Bromo-6-methoxypyridin-3-yl)methanamine core provides a versatile platform for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. The bromo substituent offers a handle for cross-coupling reactions, while the methoxy and aminomethyl groups can be modified to optimize potency, selectivity, and pharmacokinetic properties.[5]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of (2-Bromo-6-methoxypyridin-3-yl)methanamine and its derivatives. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reliable and reproducible results for researchers in drug development and organic synthesis.

Synthetic Strategy Overview

The synthesis of (2-Bromo-6-methoxypyridin-3-yl)methanamine is a multi-step process that begins with the construction of the core pyridine ring, followed by the introduction of the key functional groups. The overall synthetic workflow can be visualized as a two-stage process:

  • Synthesis of the Key Intermediate: 2-Bromo-6-methoxypyridine-3-carbonitrile. This nitrile-containing precursor is central to the synthesis and can be prepared via two primary routes, each with its own set of advantages and considerations.

  • Reduction of the Nitrile to the Primary Amine. The conversion of the cyano group to an aminomethyl functionality is a critical step, and several reliable methods are available, offering a choice of reactivity and selectivity.

G cluster_0 Stage 1: Nitrile Synthesis cluster_1 Stage 2: Nitrile Reduction Starting Material Starting Material 3-Amino-2-bromo-6-methoxypyridine 3-Amino-2-bromo-6-methoxypyridine Starting Material->3-Amino-2-bromo-6-methoxypyridine Functionalization 2,3-Dibromo-6-methoxypyridine 2,3-Dibromo-6-methoxypyridine Starting Material->2,3-Dibromo-6-methoxypyridine Functionalization Sandmeyer Reaction Sandmeyer Reaction 3-Amino-2-bromo-6-methoxypyridine->Sandmeyer Reaction Pd-Catalyzed Cyanation Pd-Catalyzed Cyanation 2,3-Dibromo-6-methoxypyridine->Pd-Catalyzed Cyanation 2-Bromo-6-methoxypyridine-3-carbonitrile 2-Bromo-6-methoxypyridine-3-carbonitrile Sandmeyer Reaction->2-Bromo-6-methoxypyridine-3-carbonitrile Pd-Catalyzed Cyanation->2-Bromo-6-methoxypyridine-3-carbonitrile Nitrile Intermediate 2-Bromo-6-methoxypyridine-3-carbonitrile LiAlH4 Reduction LiAlH4 Reduction Nitrile Intermediate->LiAlH4 Reduction Catalytic Hydrogenation Catalytic Hydrogenation Nitrile Intermediate->Catalytic Hydrogenation Borane Reduction Borane Reduction Nitrile Intermediate->Borane Reduction Final Product (2-Bromo-6-methoxypyridin-3-yl)methanamine LiAlH4 Reduction->Final Product Catalytic Hydrogenation->Final Product Borane Reduction->Final Product

Caption: Overall synthetic workflow for (2-Bromo-6-methoxypyridin-3-yl)methanamine.

Part 1: Synthesis of 2-Bromo-6-methoxypyridine-3-carbonitrile

The synthesis of this key nitrile intermediate is crucial for the overall success of the synthetic route. Two robust methods are presented below.

Method A: Sandmeyer Reaction of 3-Amino-2-bromo-6-methoxypyridine

The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[6] This method is particularly useful when the corresponding amino-substituted pyridine is readily available.

Causality Behind Experimental Choices:

  • Diazotization at Low Temperature (0-5 °C): The formation of the diazonium salt from the primary amine using sodium nitrite and a strong acid (like HBr) is an exothermic process.[7] Maintaining a low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium salt, which would lead to the formation of undesired phenolic byproducts.[6]

  • Use of Copper(I) Bromide and an Alkyl Nitrite: In this variation of the Sandmeyer reaction, copper(II) bromide in the presence of an alkyl nitrite (like isoamyl nitrite or tert-butyl nitrite) provides a convenient and efficient method for the conversion of the diazonium salt to the corresponding nitrile.[8][9] The copper catalyst facilitates the single-electron transfer mechanism that is characteristic of the Sandmeyer reaction.[6]

Experimental Protocol:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-2-bromo-6-methoxypyridine (1.0 eq) in a suitable acidic medium (e.g., 48% HBr, 3-4 mL per gram of amine).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in water (2 mL per gram of NaNO2) and cool it in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the stirred amine salt suspension, ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent like DMF or acetonitrile.

    • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Be aware of potential gas evolution (N2).

    • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into a mixture of ice and aqueous ammonia to neutralize the acid and decompose any copper complexes.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Bromo-6-methoxypyridine-3-carbonitrile.

Reagent/ParameterConditionRationale
Diazotization Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt.[6]
Acid HBr (48%)Provides the acidic medium for diazotization and the bromide source.
Cyanide Source Copper(I) CyanideClassic Sandmeyer reagent for introducing the cyano group.[6]
Reaction Monitoring TLCTo ensure complete consumption of the diazonium salt.
Purification Column ChromatographyTo isolate the pure nitrile product from byproducts.
Method B: Palladium-Catalyzed Cyanation of 2,3-Dibromo-6-methoxypyridine

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a milder and often more functional-group-tolerant alternative to traditional methods.[10] The cyanation of aryl bromides is a well-established transformation.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is critical for the success of the reaction. Catalysts like Pd(OAc)2 or Pd2(dba)3 are commonly used in combination with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that promote the oxidative addition and reductive elimination steps of the catalytic cycle.[11]

  • Non-toxic Cyanide Source: To avoid the use of highly toxic cyanide salts like KCN or NaCN, less toxic alternatives such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]) have been developed.[12] This reagent is a stable, crystalline solid that serves as an effective cyanide source in the presence of a suitable palladium catalyst.

  • Solvent and Base: A polar aprotic solvent like DMAc or NMP is typically used to facilitate the dissolution of the reactants and the catalyst. A base, such as sodium carbonate or potassium phosphate, is required to activate the cyanide source and neutralize any acid generated during the reaction.

Experimental Protocol:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 2,3-dibromo-6-methoxypyridine (1.0 eq), potassium hexacyanoferrate(II) (0.5 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous, degassed DMAc (5-10 mL per gram of bromide) and a base (e.g., sodium carbonate, 2.0 eq).

  • Reaction:

    • Heat the reaction mixture to 100-120 °C and stir vigorously.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Bromo-6-methoxypyridine-3-carbonitrile.

Reagent/ParameterConditionRationale
Catalyst System Pd(OAc)2 / Phosphine LigandEfficient for C-CN bond formation.[11]
Cyanide Source K4[Fe(CN)6]Less toxic and effective cyanide source.[12]
Solvent DMAc (anhydrous, degassed)Polar aprotic solvent to facilitate the reaction.
Inert Atmosphere Argon or NitrogenPrevents oxidation of the palladium catalyst.
Purification Column ChromatographyTo isolate the pure nitrile product.

Part 2: Reduction of 2-Bromo-6-methoxypyridine-3-carbonitrile to (2-Bromo-6-methoxypyridin-3-yl)methanamine

The conversion of the nitrile to the primary amine is a key transformation to access the desired product. Several reducing agents can be employed, each with its own advantages in terms of reactivity and handling.

G cluster_0 2-Bromo-6-methoxypyridine-3-carbonitrile 2-Bromo-6-methoxypyridine-3-carbonitrile Reduction Reduction 2-Bromo-6-methoxypyridine-3-carbonitrile->Reduction [H] (2-Bromo-6-methoxypyridin-3-yl)methanamine (2-Bromo-6-methoxypyridin-3-yl)methanamine Reduction->(2-Bromo-6-methoxypyridin-3-yl)methanamine LiAlH4 LiAlH4 Reduction->LiAlH4 Raney Ni, H2 Raney Ni, H2 Reduction->Raney Ni, H2 BH3-THF BH3-THF Reduction->BH3-THF

Caption: General scheme for the reduction of the nitrile intermediate.

Method A: Lithium Aluminum Hydride (LiAlH4) Reduction

Lithium aluminum hydride is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including nitriles, to their corresponding amines.[4][13]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH4 reacts violently with water and other protic solvents.[5] Therefore, it is imperative to use anhydrous solvents (e.g., THF, diethyl ether) and to perform the reaction under an inert atmosphere.

  • Fieser Workup: The workup procedure for LiAlH4 reactions is critical for safely quenching the excess reagent and isolating the product. The Fieser workup, which involves the sequential addition of water, aqueous sodium hydroxide, and then more water, results in the formation of granular aluminum salts that are easily filtered off.[14]

Experimental Protocol:

  • Reaction Setup:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

  • Reduction:

    • Dissolve 2-Bromo-6-methoxypyridine-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification (Fieser Workup):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the sequential dropwise addition of:

      • Water (X mL, where X is the mass of LiAlH4 in grams).

      • 15% aqueous sodium hydroxide (X mL).

      • Water (3X mL).

    • A white, granular precipitate should form. Stir the mixture at room temperature for 30 minutes.

    • Filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.

    • Combine the filtrates and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude (2-Bromo-6-methoxypyridin-3-yl)methanamine.

    • If necessary, purify the product by column chromatography on silica gel (using a dichloromethane/methanol gradient with a small amount of triethylamine to prevent streaking) or by distillation under reduced pressure.

Reagent/ParameterConditionRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH4)Powerful reducing agent for nitriles.[4]
Solvent Anhydrous THFInert solvent that solubilizes the reactants.
Workup Fieser WorkupSafe and effective method for quenching LiAlH4.[14]
Purification Column Chromatography/DistillationTo isolate the pure amine product.
Method B: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles. Raney Nickel is a common and effective catalyst for this transformation.[15][16]

Causality Behind Experimental Choices:

  • Catalyst: Raney Nickel is a highly active hydrogenation catalyst.[15]

  • Solvent and Additives: The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. The addition of ammonia or a base can help to suppress the formation of secondary and tertiary amine byproducts.[2]

  • Pressure and Temperature: The reaction often requires elevated pressure of hydrogen gas and may be performed at room or elevated temperature to achieve a reasonable reaction rate.

Experimental Protocol:

  • Reaction Setup:

    • In a hydrogenation vessel, place a solution of 2-Bromo-6-methoxypyridine-3-carbonitrile (1.0 eq) in methanol or ethanol containing a small amount of ammonia (e.g., 7N solution in methanol).

    • Carefully add Raney Nickel (5-10 wt%) to the solution.

  • Hydrogenation:

    • Seal the vessel and purge it with hydrogen gas.

    • Pressurize the vessel with hydrogen (e.g., 50-100 psi).

    • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

    • Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric and should be kept wet.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable solvent and wash with water to remove any inorganic salts.

    • Dry the organic layer and concentrate to give the crude product.

    • Purify as described in Method A.

Reagent/ParameterConditionRationale
Catalyst Raney NickelActive and common catalyst for nitrile hydrogenation.[15][16]
Hydrogen Source H2 gasThe reducing agent.
Additive AmmoniaSuppresses the formation of secondary/tertiary amines.[2]
Safety Handle Raney Nickel with care (pyrophoric).Essential for safe laboratory practice.
Method C: Borane Reduction

Borane complexes, such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BH3·SMe2), offer a milder alternative to LiAlH4 for the reduction of nitriles.[1][3]

Causality Behind Experimental Choices:

  • Milder Reducing Agent: Borane is less reactive than LiAlH4, which can be advantageous for substrates with other sensitive functional groups.[17]

  • Workup: The workup for borane reductions typically involves an acidic quench to hydrolyze the intermediate borate complexes.

Experimental Protocol:

  • Reaction Setup:

    • In an oven-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-Bromo-6-methoxypyridine-3-carbonitrile (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

  • Reduction:

    • Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 2.0-3.0 eq) dropwise to the nitrile solution.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction to 0 °C and slowly quench with methanol, followed by 1M HCl.

    • Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borate complexes.

    • Cool the mixture and make it basic with the addition of aqueous NaOH.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify as described in Method A.

Reagent/ParameterConditionRationale
Reducing Agent Borane-THF complexMilder alternative to LiAlH4.[3]
Solvent Anhydrous THFInert solvent for the reaction.
Workup Acidic quench followed by basificationTo hydrolyze borate complexes and isolate the free amine.

Characterization

The final product, (2-Bromo-6-methoxypyridin-3-yl)methanamine, and its intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of all protons and their respective chemical environments and coupling patterns.[18][19]

    • ¹³C NMR: To confirm the number of unique carbon atoms in the molecule.[20][21]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) in the final product.[18]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern.

Expected Spectroscopic Data for (2-Bromo-6-methoxypyridin-3-yl)methanamine:

  • ¹H NMR (CDCl₃, δ ppm): A singlet for the methoxy group protons (~3.9-4.1 ppm), a singlet for the aminomethyl protons (~3.8-4.0 ppm), a broad singlet for the amine protons (variable, ~1.5-2.5 ppm), and two doublets in the aromatic region for the pyridine ring protons (~6.7-7.8 ppm).

  • ¹³C NMR (CDCl₃, δ ppm): Resonances for the aminomethyl carbon (~40-45 ppm), the methoxy carbon (~53-55 ppm), and the six pyridine ring carbons in the aromatic region (~110-160 ppm).

Conclusion

The synthesis of (2-Bromo-6-methoxypyridin-3-yl)methanamine derivatives can be achieved through reliable and well-established synthetic routes. The choice of methodology for the preparation of the key nitrile intermediate and its subsequent reduction will depend on the availability of starting materials, the scale of the reaction, and the specific requirements of the research project. The protocols detailed in this guide, along with the rationale behind the experimental choices, provide a solid foundation for researchers to successfully synthesize these valuable building blocks for medicinal chemistry and drug discovery.

References

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  • Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved February 15, 2026, from [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013).
  • Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Raney Nickel Catalyst (Active). (n.d.). Vineeth Chemicals. Retrieved February 15, 2026, from [Link]

  • Sandmeyer Reaction - experimental procedure and set up. (2025, January 2). [Video]. YouTube. [Link]

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett, 31(16), 1629-1633.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013).
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters, 17(1), 130-133.
  • Littke, A., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711-1714.
  • Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

  • Sandmeyer Reaction (Ar-NH2 to Ar-Br). (n.d.). Common Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Hydrogenation of Basic Nitriles with Raney Nickel. (1951). Journal of the American Chemical Society, 73(6), 2584-2586.
  • Borane Reagents. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Dickman, D. A., et al. (n.d.). L-VALINOL. Organic Syntheses, Coll. Vol. 7, p.530 (1990); Vol. 63, p.159 (1985).
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  • 19.3. Reductions using NaBH4, LiAlH4. (n.d.). In Organic Chemistry II. Lumen Learning. Retrieved February 15, 2026, from [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering, 62(2), 205-223.
  • Metal Hydrid Reduction (NaBH4 and LiAlH4). (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]

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Sources

Application

Application Note: Protecting Group Strategies for (2-Bromo-6-methoxypyridin-3-yl)methanamine Synthesis

Part 1: Strategic Overview & Chemoselectivity Analysis The synthesis of (2-Bromo-6-methoxypyridin-3-yl)methanamine presents a classic "trilemma" of chemoselectivity. This scaffold is a high-value intermediate in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemoselectivity Analysis

The synthesis of (2-Bromo-6-methoxypyridin-3-yl)methanamine presents a classic "trilemma" of chemoselectivity. This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors, but its three functional groups possess conflicting sensitivities:

  • The 2-Bromo Handle: Essential for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] It is highly susceptible to hydrodehalogenation (loss of Br) under standard catalytic hydrogenation conditions (H₂/Pd) and lithium-halogen exchange if strong organolithium bases are used.

  • The 6-Methoxy Group: An electron-donating group that stabilizes the pyridine ring but is vulnerable to demethylation (cleavage to the pyridone) under strong Lewis acid conditions (e.g., BBr₃) or nucleophilic attack at high temperatures.

  • The 3-Methanamine (Target): A primary amine that is a potent nucleophile. If left unprotected during cross-coupling, it will poison Palladium catalysts or undergo unwanted N-arylation.

The Core Directive

Do not use Catalytic Hydrogenation (H₂/Pd-C) for deprotection or nitrile reduction. This is the most common failure mode for this substrate, resulting in the inseparable mixture of the target and the debrominated byproduct (2-H-pyridine).

Recommended Strategy: The Boc (tert-Butyloxycarbonyl) group is the gold standard for this scaffold. It withstands the basic conditions of Suzuki couplings and is removed under acidic conditions (TFA/DCM) that preserve the aryl bromide and the methoxy ether.

Part 2: Detailed Protocols

Protocol A: The "Gold Standard" Route (Nitrile Reduction & Boc Protection)

This route starts from 2-bromo-6-methoxypyridine-3-carbonitrile . It utilizes Borane-THF for reduction, which is chemoselective for the nitrile over the aryl bromide.

Step 1: Chemoselective Reduction
  • Reagents: 2-bromo-6-methoxypyridine-3-carbonitrile (1.0 equiv), Borane-THF complex (1.0 M, 2.5 equiv), THF (anhydrous).

  • Mechanism: Borane coordinates to the nitrile nitrogen, delivering hydride without oxidative addition to the C-Br bond.

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool to 0°C under Nitrogen.

  • Addition: Add the nitrile substrate dissolved in anhydrous THF.

  • Reduction: Dropwise add BH₃·THF (1.0 M) over 30 minutes. The internal temperature must not exceed 5°C to prevent side reactions.

  • Reflux: Allow to warm to Room Temperature (RT), then gently reflux (65°C) for 2–4 hours. Monitor by TLC/LCMS.

  • Critical Quench: Cool to 0°C. Slowly add Methanol (MeOH) to quench excess borane.

    • Note: Do not use strong aqueous acid (HCl) at high heat for hydrolysis, as this may attack the methoxy group. Use mild acidic hydrolysis (MeOH/conc. HCl, 10:1) at RT for 1 hour to break the boron-amine complex.

Step 2: In-Situ Boc Protection
  • Reagents: Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), Triethylamine (TEA, 3.0 equiv), DCM.

  • Basification: Concentrate the crude amine salt from Step 1. Redissolve in DCM/Water (1:1). Adjust pH to ~10 using Na₂CO₃.

  • Protection: Add Boc₂O dissolved in minimal DCM. Stir vigorously at RT for 4 hours.

  • Workup: Separate organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The Boc-protected amine is stable and non-polar.

Step 3: Deprotection (Post-Coupling)
  • Reagents: Trifluoroacetic Acid (TFA), DCM.

  • Reaction: Dissolve the Boc-intermediate in DCM (0.1 M). Add TFA (20% v/v).

  • Timing: Stir at RT for 1–2 hours.

    • Caution: Do not heat. High heat with TFA can cause slow demethylation of the 6-methoxy group.

  • Isolation: Concentrate in vacuo. Azeotrope with toluene to remove residual TFA.

Protocol B: The Phthalimide (Gabriel) Strategy

Use this only if the Boc group is unstable to specific downstream steps (e.g., very strong Lewis acids).

  • Precursor: (2-Bromo-6-methoxypyridin-3-yl)methanol.

  • Mitsunobu Reaction: DIAD, PPh₃, Phthalimide.

    • Risk:[2][3] High efficiency, installs the protected nitrogen in one step.

  • Cleavage (The Danger Zone): Hydrazine hydrate in EtOH.

    • Warning: Hydrazine is a potent nucleophile. In electron-deficient pyridines, Hydrazine can displace the 6-methoxy group or the 2-bromo group via S_NAr (Nucleophilic Aromatic Substitution).

    • Mitigation: Use Methylamine (40% aq) instead of hydrazine for milder deprotection at RT.

Part 3: Comparative Analysis of Protecting Groups

Protecting GroupInstallation MethodRemoval MethodCompatibility with 2-Br-6-OMe-PyridineVerdict
Boc Boc₂O / BaseTFA or HCl / DioxaneExcellent. Acid removal preserves Br and OMe.Recommended
Cbz Cbz-Cl / BaseH₂ / Pd-CPoor. Hydrogenolysis will cleave the C-Br bond (Hydrodehalogenation).Avoid
Phthalimide MitsunobuHydrazine or MeNH₂Moderate. Risk of S_NAr displacement of Br/OMe by Hydrazine.Alternative
Fmoc Fmoc-Cl / BasePiperidine / DMFRisky. Piperidine is a secondary amine that can perform S_NAr on the pyridine ring.Use Caution
Trityl (Trt) Trt-Cl / TEA1% TFA / DCMGood. Very mild removal, but sterically bulky.Specialized

Part 4: Visualization of Workflows

Workflow 1: Recommended Synthetic Pathway

This diagram illustrates the chemoselective reduction and protection sequence, highlighting the critical decision points to avoid debromination.

G Start Start: 2-Bromo-6-methoxypyridine-3-carbonitrile Decision Select Reduction Method Start->Decision Path_Fail Method A: H2 / Pd-C (Catalytic Hydrogenation) Decision->Path_Fail Avoid Path_Success Method B: Borane-THF (Electrophilic Hydride) Decision->Path_Success Recommended Result_Fail FAILURE: Product Debrominated (2-H-6-methoxypyridine deriv.) Path_Fail->Result_Fail Intermediate Intermediate: Boron-Amine Complex Path_Success->Intermediate Quench Quench: MeOH / Mild Acid (Preserves OMe) Intermediate->Quench Protection Protection: Boc2O / TEA Quench->Protection Final Target: tert-butyl ((2-bromo-6-methoxypyridin-3-yl)methyl)carbamate Protection->Final

Caption: Figure 1. Chemoselective reduction strategy avoiding catalytic hydrogenation to preserve the aryl bromide.

Workflow 2: Protecting Group Decision Matrix

A logic tree for selecting the correct protecting group based on downstream chemistry requirements.

D Condition Downstream Chemistry Requirement? Suzuki Suzuki/Buchwald Coupling (Basic Conditions) Condition->Suzuki Pd-Catalysis AcidSens Acid Sensitive Linker (No TFA allowed) Condition->AcidSens Avoid Acid Deprotection Rec_Boc Use Boc Group (Stable to Base, Removed by Acid) Suzuki->Rec_Boc Rec_Teoc Use Teoc Group (Removed by Fluoride/TBAF) AcidSens->Rec_Teoc Best Option Rec_Fmoc Use Fmoc Group (Warning: S_NAr risk with Piperidine) AcidSens->Rec_Fmoc High Risk

Caption: Figure 2. Decision matrix for protecting group selection based on subsequent reaction conditions.

References

  • Selective Reduction of Nitriles: Haddenham, D., et al.[4] "A Dual Site Catalyst for Mild, Selective Nitrile Reduction." Journal of Organic Chemistry, 2009.[4] Link (Demonstrates Borane selectivity over Aryl Halides).

  • Boc Protection Protocols: BenchChem Application Note. "The Chemistry of the Boc Protecting Group." Link (Standard protocols for Boc installation and removal).

  • Indium-Mediated Reduction: "Reaction of InCl3 with Various Reducing Agents: InCl3–NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles." Journal of Organic Chemistry, 2011.[5] Link (Alternative selective reduction preserving Ar-Br).

  • Properties of 2-Bromo-6-methoxypyridine: Sigma-Aldrich Product Sheet. "2-Bromo-6-methoxypyridine." Link (Physical properties and stability data).

  • Chemoselectivity in Pyridines: "Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides." Organic & Biomolecular Chemistry. Link (Discusses Pd-catalyzed coupling selectivity on bromo-pyridines).

Sources

Method

Application Note: Reductive Amination Procedures Involving (2-Bromo-6-methoxypyridin-3-yl)methanamine

[1] Abstract & Strategic Overview The scaffold (2-Bromo-6-methoxypyridin-3-yl)methanamine is a high-value intermediate in the synthesis of SHP2 phosphatase inhibitors and next-generation kinase ligands.[1] Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

The scaffold (2-Bromo-6-methoxypyridin-3-yl)methanamine is a high-value intermediate in the synthesis of SHP2 phosphatase inhibitors and next-generation kinase ligands.[1] Its structural utility lies in the orthogonal reactivity of its substituents: the primary amine serves as a nucleophilic handle for scaffold elaboration, the 2-bromide allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 6-methoxy group modulates the electronic properties of the pyridine core.[1]

This guide details optimized protocols for the reductive amination of this specific amine with various aldehydes and ketones. Unlike simple benzylamines, this pyridine analog requires careful pH control to manage the basicity of the pyridine nitrogen and prevent catalyst poisoning, while preserving the integrity of the aryl bromide for downstream chemistry.

Chemical Architecture & Reactivity Analysis[1]

Substrate Properties[2][3]
  • Nucleophile: (2-Bromo-6-methoxypyridin-3-yl)methanamine[1]

  • Key Feature: The 3-aminomethyl group behaves similarly to a benzylamine but is influenced by the pyridine ring's electron-withdrawing nature (inductive effect), slightly lowering the pKa of the amine compared to benzylamine (~9.3 vs. 9.5).

  • Interference Risk: The pyridine nitrogen (N1) is a secondary basic site. In the presence of Lewis acids or protons, N1 may compete with the imine nitrogen, potentially stalling the reaction or requiring higher equivalents of acid catalysts.

  • Electronic Effect: The 6-methoxy group is an electron-donating group (EDG) by resonance, which partially counteracts the electron-deficiency of the pyridine ring, making the system more stable but also modulating the basicity of N1.

Reagent Selection Strategy
ReagentRoleSuitability for this Substrate
STAB (Sodium Triacetoxyborohydride)Reducing AgentHigh. The "Gold Standard."[1] Mild enough to leave the imine reduction selective over the aldehyde. Tolerates the aryl bromide perfectly.
Ti(OiPr)₄ (Titanium Isopropoxide)Lewis Acid / Dehydrating AgentCritical for Ketones. Acts as a water scavenger and activates the carbonyl, driving imine formation in sterically crowded environments (e.g., reacting with hindered ketones).
NaCNBH₃ (Sodium Cyanoborohydride)Reducing AgentModerate. Effective but toxic.[1] Requires strict pH control (pH 5-6) to prevent reduction of the aldehyde before imine formation.[1] Preferred only if STAB fails due to solubility.[1]
Acetic Acid (AcOH) CatalystEssential. Protonates the hemiaminal intermediate to facilitate water loss and imine formation. Buffers the reaction against the pyridine nitrogen.

Experimental Protocols

Protocol A: Standard Reductive Amination (STAB Method)

Best for: Reacting with aliphatic or aromatic aldehydes.

Rationale: STAB is used in 1,2-dichloroethane (DCE).[1] DCE is preferred over DCM for its slightly higher boiling point and better solubilization of the borohydride species. Acetic acid is added to catalyze imine formation and neutralize the resulting alkoxide.

Materials:

  • Amine: (2-Bromo-6-methoxypyridin-3-yl)methanamine (1.0 equiv)[1]

  • Electrophile: Aldehyde (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

  • Additive: Glacial Acetic Acid (1.0 - 2.0 equiv)[1]

Step-by-Step Methodology:

  • Imine Pre-equilibrium: In a flame-dried reaction vial under N₂, dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.2 M concentration relative to amine).

  • Activation: Add Glacial Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: This "pre-stir" allows the hemiaminal to dehydrate to the imine/iminium species before the reducing agent is introduced, minimizing direct reduction of the aldehyde to alcohol.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by LC-MS for the disappearance of the amine (m/z [M+H]+) and appearance of the secondary amine product.

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]

Protocol B: Lewis-Acid Mediated Amination (Titanium Method)

Best for: Reacting with ketones or sterically hindered aldehydes.[1]

Rationale: Ketones are less electrophilic than aldehydes.[1] The pyridine amine may struggle to form the imine due to steric clash with the 2-bromo group.[1] Ti(OiPr)₄ acts as a powerful Lewis acid to activate the carbonyl and chemically scavenge the water byproduct, driving the equilibrium forward.

Materials:

  • Amine: (2-Bromo-6-methoxypyridin-3-yl)methanamine (1.0 equiv)[1]

  • Electrophile: Ketone (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: THF (Step 1) / Methanol (Step 2)

Step-by-Step Methodology:

  • Complexation: In a dried flask under Argon, combine the amine (1.0 equiv) and ketone (1.2 equiv) in anhydrous THF (0.5 M).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) neat via syringe.[1] The solution may turn slightly yellow/orange.[1]

  • Imine Formation: Stir at RT for 12–18 hours.

    • Checkpoint: Monitor by LC-MS.[1][2] You should see the Imine mass [M+H]+.[3] If conversion is low, heat to 50°C for 4 hours.

  • Reduction:

    • Caution: This step is exothermic.[1]

    • Dilute the reaction mixture with absolute Methanol (equal volume to THF).

    • Cool to 0°C.[1]

    • Add NaBH₄ (2.0 equiv) portion-wise over 10 minutes.

  • Workup (The "Titanium Crash"):

    • Once reduction is complete (approx. 1 h), add 1N NaOH or water dropwise to quench. A thick white/gray precipitate (Titanium oxides) will form.[1]

    • Dilute with EtOAc.[1] Filter the slurry through a pad of Celite to remove the titanium salts.

    • Wash the Celite pad thoroughly with EtOAc.[1]

  • Isolation: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical decision points between Method A and Method B based on the electrophile's reactivity.

ReductiveAmination Start Start: (2-Bromo-6-methoxypyridin-3-yl) methanamine Electrophile Select Electrophile Start->Electrophile Aldehyde Aldehyde (Reactive) Electrophile->Aldehyde Low Sterics Ketone Ketone / Hindered Aldehyde (Unreactive) Electrophile->Ketone High Sterics MethodA Method A: STAB Solvent: DCE + AcOH (Mild Activation) Aldehyde->MethodA MethodB Method B: Ti(OiPr)4 Solvent: THF -> MeOH + NaBH4 (Strong Activation) Ketone->MethodB Imine Intermediate: Imine / Iminium Species MethodA->Imine -H2O (AcOH catalyzed) MethodB->Imine -H2O (Ti sequestered) Reduction Reduction Step (Hydride Transfer) Imine->Reduction Product Final Product: Secondary Amine Reduction->Product

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on electrophile sterics.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Aldehyde) Pyridine N poisoning the acid catalyst.[1]Increase AcOH to 2.0–3.0 equiv to ensure the imine nitrogen is activated.[1]
Bis-alkylation (Tertiary Amine) Aldehyde is too reactive or amine is too concentrated.[1]Use Method A . Add the aldehyde slowly (dropwise) to the amine solution. Ensure >1.5 equiv of STAB is present from the start (Direct Reductive Amination).
Titanium Emulsion Improper quenching of Ti(OiPr)₄.Use the "Celite filtration" method described in Protocol B. Alternatively, quench with a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir for 2 hours to solubilize Ti salts.
Debromination Over-reduction (Rare with STAB).[1]Avoid using Pd/C + H₂ for this reduction.[1] Stick to Borohydrides.[1][4][5] The 2-Br bond is stable to STAB/NaBH₄ but labile to catalytic hydrogenation.[1]

Safety & Handling

  • Halogenated Solvents: DCE is a potential carcinogen.[1] Handle in a fume hood.

  • Boron Waste: Quenched reaction mixtures contain boric acid derivatives.[1] Dispose of in separate aqueous waste streams if required by local regulations.[1]

  • Pyridine Derivatives: Many aminomethyl pyridines are skin irritants and potential sensitizers.[1] Wear double nitrile gloves.[1]

  • Titanium Isopropoxide: Reacts violently with water.[1] Quench carefully.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][4] Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride."[1] Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-2.

  • Relay Therapeutics, Inc. "SHP2 Phosphatase Inhibitors and Methods of Use Thereof."[1] World Intellectual Property Organization, Patent WO2023238065A1, 2023. (Describes the use of (2-bromo-6-methoxypyridin-3-yl)methanamine derivatives). Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2-Bromo-6-methoxypyridin-3-yl)methanamine

Introduction: The "Amphoteric" Challenge Purifying (2-Bromo-6-methoxypyridin-3-yl)methanamine presents a unique set of challenges due to its multifunctionality. You are dealing with a molecule that possesses: A Basic Pri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amphoteric" Challenge

Purifying (2-Bromo-6-methoxypyridin-3-yl)methanamine presents a unique set of challenges due to its multifunctionality. You are dealing with a molecule that possesses:

  • A Basic Primary Amine (

    
    ):  Prone to silanol interactions (tailing).
    
  • A Weakly Basic Pyridine Nitrogen (

    
    ):  Suppressed by the electron-withdrawing bromine and the inductive effect of the methoxy group.
    
  • A Labile Bromine: Susceptible to hydrogenolysis (debromination) if catalytic hydrogenation is used.

  • A Methoxy Group: Stable under basic conditions but prone to hydrolysis (forming pyridones) in strong, hot acids.

This guide moves beyond generic "column chromatography" advice. We focus on the specific impurities generated during the synthesis of this scaffold—typically via nitrile reduction or amide reduction—and how to isolate your target with >98% purity.

Module 1: Chromatographic Purification (The "Sticky Amine" Protocol)[1]

The Problem: Tailing and Retention

Unprotected primary amines interact strongly with the acidic silanols (


) on standard silica gel. This results in broad, tailing peaks that co-elute with impurities.[1]
Solution A: Mobile Phase Modifiers (The "Standard" Approach)

Do not run this compound in pure MeOH/DCM. You must suppress silanol ionization.[2]

ComponentRoleRecommended Concentration
Dichloromethane (DCM) Primary SolventBalance
Methanol (MeOH) Polar Modifier2% – 10% Gradient
Triethylamine (TEA) Silanol Blocker1% Constant (Pre-wash column with 1% TEA/DCM)
Ammonium Hydroxide (

)
Alternative Blocker1% (Use if TEA salts precipitate or interfere with NMR)

Critical Step: Pre-equilibrate your silica column with 3 column volumes (CV) of the starting mobile phase containing the modifier. If you skip this, the first few grams of silica will absorb all your base, and your compound will still tail.[1]

Solution B: Amine-Functionalized Silica (The "Pro" Approach)

If your budget permits, switch to Amine-Functionalized Silica (KP-NH) .[1]

  • Mechanism: The silica surface is bonded with propyl-amine groups. This creates a basic surface that repels your amine product, resulting in sharp peaks.[1]

  • Benefit: You can use simple Hexane/Ethyl Acetate gradients.[3] No TEA/NH3 required.

  • Solvent System: 0%

    
     100% EtOAc in Hexanes (or DCM).[1]
    

Module 2: Removing Specific Impurities

Impurity 1: The "Dimer" (Secondary Amine)[1]
  • Origin: During the reduction of the nitrile precursor, the intermediate imine can react with the already-formed amine product.

  • Structure: A secondary amine linking two pyridine cores.

  • Removal Strategy:

    • Boc-Protection (The "Catch and Release"): Treat the crude mixture with

      
       (1.1 equiv).[1] Only the primary amine forms the carbamate. The secondary amine (dimer) reacts much slower due to steric hindrance.
      
    • Purify: The Boc-protected product is non-polar and purifies easily on silica (Hex/EtOAc).

    • Deprotect: Treat with 4M HCl in Dioxane to recover the pure amine salt.

Impurity 2: Des-Bromo Analog
  • Origin: Over-reduction during Pd/C hydrogenation.

  • Removal Strategy:

    • Prevention: Switch catalyst to Raney Nickel or Platinum on Carbon (Pt/C) , which are less prone to dehalogenation than Pd.[1]

    • Purification: These species are chemically very similar. Flash chromatography is often insufficient. Use Reverse Phase (C18) Prep-HPLC .

      • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1] The Bromine atom adds significant lipophilicity; the brominated product will elute later than the des-bromo impurity.

Module 3: Acid-Base Extraction Workflow

For bulk purification (>5g), chromatography is expensive.[1] Use the


 difference between the pyridine amine and non-basic impurities (like unreacted nitrile).
Visualization: The Extraction Logic

ExtractionWorkflow Crude Crude Reaction Mixture (Amine, Nitrile, Non-basics) AcidWash Dissolve in EtOAc Wash with 1M HCl (pH ~1-2) Crude->AcidWash OrgLayer1 Organic Layer (Contains Nitrile/Non-basics) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt + Dimer) AcidWash->AqLayer1 Keep Basify Basify Aqueous Layer Add 2M NaOH to pH > 12 AqLayer1->Basify Extract Extract with DCM (x3) Basify->Extract FinalOrg Combined DCM Layers Dry (Na2SO4) & Concentrate Extract->FinalOrg Product (Free Base) FinalAq Waste Aqueous Extract->FinalAq Discard

Figure 1: Acid-Base extraction workflow targeting the primary amine functionality.

Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate.

  • Acid Extraction: Extract 3x with 1M HCl . The amine (

    
    ) and pyridine (
    
    
    
    ) will protonate and move to the water phase. Non-basic impurities (starting nitrile) stay in EtOAc.
  • Wash: Wash the combined acidic aqueous layer once with fresh EtOAc to remove entrained organics.

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12. Note: The pyridine methoxy group is stable at this temperature/duration, but do not heat.[1]

  • Extraction: Extract the milky aqueous emulsion 3x with DCM.

  • Drying: Dry over

    
     (Sodium Sulfate) and concentrate.
    

Troubleshooting & FAQ

Q: My product is water-soluble and won't extract into DCM during the workup. What now? A: This is common for pyridine-methanamines.

  • Fix 1: Saturate the aqueous phase with NaCl (Brine) before the DCM extraction. This "salting out" effect forces the organic amine into the organic layer.

  • Fix 2: Use 2-MeTHF or Chloroform/Isopropanol (3:1) instead of pure DCM.[1] These solvent mixtures are more polar and better at extracting polar amines.

Q: I see a "ghost peak" in NMR at 1.2 ppm and 3.1 ppm after column chromatography. A: That is Triethylamine (TEA) salt.

  • Fix: You used TEA in your column but didn't remove it. Dissolve your product in DCM and wash with Saturated Sodium Bicarbonate (

    
    ) . The mild base will free-base the TEA, which can then be removed by rotary evaporation (TEA b.p. is 89°C, but it azeotropes well).[1]
    

Q: Can I crystallize this compound? A: The free base is likely an oil or low-melting solid.

  • Recommendation: Form the HCl salt or Oxalate salt . Dissolve the free base in Ethanol and add 1.1 eq of HCl (in ether/dioxane) or Oxalic acid. The salt often precipitates as a white solid, which purifies it from non-salt-forming impurities.[1]

Decision Matrix: Selecting the Right Method

DecisionTree Start Analyze Crude Purity ImpurityCheck Major Impurity? Start->ImpurityCheck NonBasic Non-Basic (Nitrile/Amide) ImpurityCheck->NonBasic >10% Dimer Secondary Amine (Dimer) ImpurityCheck->Dimer >5% DesBromo Des-Bromo (Over-reduction) ImpurityCheck->DesBromo >2% Method1 Acid-Base Extraction NonBasic->Method1 Method2 Boc-Protection Strategy Dimer->Method2 Method3 Reverse Phase (C18) HPLC DesBromo->Method3

Figure 2: Purification strategy based on impurity profile.[1]

References

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine Synthesis: Reduction of Amides and Nitriles.[4] Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Handling Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Troubleshooting. Retrieved from [Link]

Sources

Optimization

Solubility issues with (2-Bromo-6-methoxypyridin-3-yl)methanamine in aqueous buffers

Technical Support Center: Solubility Optimization for (2-Bromo-6-methoxypyridin-3-yl)methanamine Topic: Troubleshooting aqueous solubility and precipitation issues with halogenated pyridine methanamine building blocks. T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for (2-Bromo-6-methoxypyridin-3-yl)methanamine

Topic: Troubleshooting aqueous solubility and precipitation issues with halogenated pyridine methanamine building blocks. Target Audience: Medicinal Chemists, Lead Optimization Researchers, and Assay Development Scientists.

Executive Summary & Chemical Context

(2-Bromo-6-methoxypyridin-3-yl)methanamine is a highly functionalized pyridine building block often used in fragment-based drug discovery (FBDD). While the methanamine group (


) suggests water solubility, the core scaffold presents a "hydrophobic trap" that frequently leads to precipitation in standard biological buffers (e.g., PBS pH 7.4).

The Core Conflict:

  • Hydrophilic Handle: The primary amine (pKa

    
     7.8–8.3).
    
  • Hydrophobic Core: The 2-Bromo and 6-Methoxy substituents significantly increase the LogP (lipophilicity) and promote

    
    -stacking aggregation.
    
  • The Result: At physiological pH (7.4), a significant fraction of the molecule exists as the neutral free base, which exceeds its thermodynamic solubility limit, causing immediate precipitation ("crashing out") upon dilution from DMSO.

Diagnostic & Troubleshooting Guide (FAQ)

Q1: Why does the compound precipitate immediately when I spike my DMSO stock into PBS (pH 7.4)?

A: This is a classic "Kinetic vs. Thermodynamic" solubility failure . The pKa of the methanamine group on this specific scaffold is estimated to be between 7.8 and 8.3 (lowered from the typical 8.8 of benzylamine due to the electron-withdrawing 2-Bromo group).

  • At pH 7.4: You are near the pKa. The Henderson-Hasselbalch equation dictates that a significant percentage (10–30%) of your compound exists as the neutral free base .

  • The Mechanism: The neutral form is highly insoluble due to the lipophilic bromine and methoxy groups. When you dilute from DMSO (where it is soluble) to water, the neutral species aggregates faster than it can protonate, leading to irreversible precipitation.

Q2: Can I just sonicate it back into solution?

A: Rarely. Once the crystalline or amorphous solid forms (nucleation), the energy barrier to re-dissolve is high. You are fighting thermodynamic solubility limits.

  • Better Approach: Acidify the sample immediately to pH < 6.0 to protonate the amine, or discard and restart using Protocol A (below).

Q3: What is the "Safe Zone" for pH?

A: To ensure >99% solubility, the pH must be at least 2 units below the pKa.

  • Target pH: 5.5 – 6.0 .

  • At this pH, the amine is fully protonated (

    
    ), forming a highly soluble cation that overcomes the lipophilicity of the bromine/methoxy core.
    
Q4: My assay cannot tolerate pH 6.0. What are my options?

A: If you are constrained to pH 7.4, you must use a Co-solvent or Surfactant system .

  • Option 1: Add PEG-400 (5–10% v/v) to the buffer before adding the compound.

  • Option 2: Use HP-

    
    -Cyclodextrin  (hydroxypropyl-beta-cyclodextrin). The hydrophobic pyridine core will nest inside the cyclodextrin cavity, shielding it from the aqueous environment while maintaining solubility at neutral pH.
    

Technical Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for selecting the correct solvent system based on your concentration and pH requirements.

SolubilityLogic Start Start: Solid Compound (2-Bromo-6-methoxypyridin-3-yl)methanamine CheckConc Desired Concentration? Start->CheckConc HighConc High (>10 mM) Stock Solution CheckConc->HighConc Stock Prep LowConc Low (<100 µM) Assay Buffer CheckConc->LowConc Assay Prep DMSO Use 100% DMSO (Avoid freeze-thaw cycles) HighConc->DMSO CheckPH Check Buffer pH LowConc->CheckPH Acidic pH < 6.0 CheckPH->Acidic Acidic Buffer Neutral pH 7.0 - 7.5 CheckPH->Neutral PBS / Media Soluble Likely Soluble (Protonated Cation) Acidic->Soluble Risk High Risk of Precipitation (Neutral Species) Neutral->Risk Mitigation Required Additives: 1. 5-10% PEG-400 2. or HP-β-Cyclodextrin 3. or Pre-dilute in 0.1M HCl Risk->Mitigation

Caption: Decision tree for solvent selection based on pH and concentration requirements.

Recommended Experimental Protocols

Protocol A: The "Acid-First" Dilution (Recommended)

Use this method if your assay can tolerate a small volume of acid or if you are preparing an intermediate dilution.

  • Prepare Stock: Dissolve solid compound in 100% DMSO to 10 mM or 20 mM.

  • Prepare Intermediate: Prepare a solution of 0.1 M HCl (or 10 mM Acetic Acid).

  • The Dilution Step:

    • Pipette the required volume of DMSO stock.

    • Add it directly into the acidic solution (Intermediate) while vortexing.

    • Result: The amine is instantly protonated upon contact with the aqueous phase, preventing the "neutral crash."

  • Final Step: Add this acidic intermediate to your final buffer (PBS). The buffering capacity of PBS will neutralize the small amount of acid, but the compound is now already dispersed and less likely to aggregate than if added directly from DMSO.

Protocol B: The Co-Solvent Step (For Neutral pH Assays)

Use this method if you strictly require pH 7.4 and cannot use acid.

  • Prepare Buffer: To your PBS, add 5% (v/v) PEG-400 or Tween-80 (0.05%) .

  • Mixing:

    • Add the DMSO stock dropwise to the agitated buffer (stir bar or vortex).

    • Do not add buffer to the DMSO (this causes local supersaturation).

  • Validation: Measure absorbance at 600 nm (turbidity check). If OD > 0.05, precipitation has occurred.

Physicochemical Data Summary

PropertyValue (Estimated)Implication for Solubility
pKa (Amine) 7.8 – 8.3 At pH 7.4, ~10–20% is neutral (insoluble).
pKa (Pyridine) < 2.0Pyridine nitrogen is not basic due to 2-Br/6-OMe effects.
LogP ~1.8 – 2.2 Moderately lipophilic; drives aggregation in water.
Molecular Weight ~217.06 g/mol Small molecule, but high density of heteroatoms.
Best Solvent DMSO, MethanolSoluble > 50 mM.
Worst Solvent PBS (pH > 7.4)Risk of precipitation at > 50 µM.

Mechanism of Precipitation

The following diagram details the molecular events occurring during the "Crash Out" phenomenon, helping you visualize why the order of addition matters.

PrecipMechanism Stock DMSO Stock (Solvated Molecules) Mix Rapid Mixing into PBS (pH 7.4) Stock->Mix Equilibrium Protonation Equilibrium R-NH2 ⇌ R-NH3+ Mix->Equilibrium Neutral Neutral Species (R-NH2) Hydrophobic Equilibrium->Neutral ~20% at pH 7.4 Charged Charged Species (R-NH3+) Hydrophilic Equilibrium->Charged ~80% at pH 7.4 Agg Hydrophobic Aggregation Neutral->Agg Driven by Br/OMe Lipophilicity Charged->Equilibrium Precip Solid Precipitate (Irreversible) Agg->Precip Nucleation

Caption: Kinetic pathway of precipitation when introducing the compound to a neutral aqueous buffer.

References

  • PubChem. Compound Summary: 3-(Aminomethyl)pyridine.[1] National Library of Medicine. Available at: [Link]

  • Williams, R. pKa Data Compilation (Pyridine Derivatives). Colorado State University / Bordwell pKa Table. Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and pKa in Drug Discovery).

Sources

Troubleshooting

Technical Support Center: Recrystallization of (2-Bromo-6-methoxypyridin-3-yl)methanamine Salts

Welcome to the technical support center for the purification of (2-Bromo-6-methoxypyridin-3-yl)methanamine and its various salt forms. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2-Bromo-6-methoxypyridin-3-yl)methanamine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important pharmaceutical intermediate.

Understanding the Molecule and the Importance of Recrystallization

(2-Bromo-6-methoxypyridin-3-yl)methanamine is a substituted pyridine derivative. Pyridine and its derivatives are widely used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The primary amine functionality allows for the formation of various acid addition salts, such as hydrochloride (HCl) or hydrobromide (HBr) salts. These salts often exhibit improved crystallinity and stability compared to the freebase, making them ideal candidates for purification by recrystallization.

Recrystallization is a powerful technique for purifying solid organic compounds.[3][4] It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[5] A successful recrystallization yields a product with significantly enhanced purity, which is critical for downstream applications, especially in pharmaceutical development where impurity levels are strictly regulated.[6]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the recrystallization of (2-Bromo-6-methoxypyridin-3-yl)methanamine salts.

Q1: My compound won't dissolve in the hot solvent. What should I do?

Answer: This is a common issue that can be attributed to several factors:

  • Incorrect Solvent Choice: The principle of "like dissolves like" is a good starting point.[7] Since (2-Bromo-6-methoxypyridin-3-yl)methanamine salts are polar, polar solvents are generally required for dissolution.[7][8] If the compound has low solubility even when heated, the solvent may not be appropriate.

  • Insufficient Solvent: You may not be using a sufficient volume of solvent. Incrementally add more hot solvent until the compound dissolves. However, be mindful that using an excessive amount of solvent is the most common reason for crystallization failure upon cooling.[7][9]

  • Insoluble Impurities: The undissolved material could be insoluble impurities. If a large portion of your compound has dissolved and a small amount of solid remains, a hot gravity filtration step may be necessary to remove these impurities before allowing the solution to cool.

Q2: No crystals are forming after the solution has cooled. What's wrong?

Answer: The absence of crystal formation is a frequent challenge in recrystallization. Here are the likely causes and their solutions:

  • Too Much Solvent: This is the most common reason for crystallization failure.[7][9] The solution is not saturated enough for crystals to form. To remedy this, gently boil off some of the solvent to increase the concentration of your compound and then allow it to cool again.[7]

  • Supersaturation: The solution might be supersaturated, meaning the compound is dissolved beyond its normal solubility limit but hasn't started to crystallize.[7] To induce crystallization, you can try the following techniques:

    • Scratching: Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]

    • Seeding: If you have a small, pure crystal of your compound (a seed crystal), adding it to the cooled solution can initiate crystallization.[7]

  • Cooling Too Rapidly: Placing the hot solution directly into an ice bath can sometimes hinder crystal formation.[7] Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Slow cooling generally leads to the formation of larger, purer crystals.[10]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[9] This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is highly impure.[9]

Here are some strategies to prevent oiling out:

  • Lower the Cooling Temperature: If possible, use a cooling bath with a temperature below the melting point of your compound.

  • Use a Different Solvent: Select a solvent with a lower boiling point.

  • Slow Down the Cooling Process: Allow the solution to cool very slowly to encourage the formation of an ordered crystal lattice instead of an amorphous oil.[9] You can insulate the flask to slow down the rate of cooling.[10]

  • Add More Solvent: After the oil has formed, try reheating the mixture to redissolve the oil and then add a small amount of additional solvent before attempting to cool it again slowly.[9]

Q4: The recovered crystals are still impure. What can I do?

Answer: If the purity of your crystals is not satisfactory, consider the following:

  • Rapid Crystallization: If the crystals formed too quickly, impurities may have been trapped within the crystal lattice.[10] To resolve this, redissolve the crystals in fresh hot solvent and allow them to cool more slowly.

  • Inappropriate Solvent: The chosen solvent may not be effective at leaving the impurities in the solution. You may need to experiment with different solvents or solvent mixtures. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can sometimes provide better separation.[8][11]

  • Multiple Recrystallizations: A second recrystallization step can often significantly improve purity.

Solvent Selection Guide

The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amine salts like those of (2-Bromo-6-methoxypyridin-3-yl)methanamine, polar protic solvents are often a good starting point.

Salt FormRecommended SolventsComments
Hydrochloride (HCl) Salt Ethanol, Methanol, Water, IsopropanolThese polar protic solvents are often effective for dissolving polar amine salts. Water can be a good choice for highly polar compounds.[8]
Freebase Heptane/Ethyl Acetate, Toluene/Hexane, AcetoneFor the less polar freebase, a single non-polar solvent or a mixed solvent system may be more appropriate.[12]

Note: It is always recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one for your specific salt and impurity profile.[7]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common and straightforward recrystallization method.[5]

  • Dissolution: Place the crude (2-Bromo-6-methoxypyridin-3-yl)methanamine salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of hot solvent until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[5]

  • Ice Bath: Once the solution has reached room temperature, place the flask in an ice-water bath to maximize crystal yield.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals to a constant weight.

Protocol 2: Multi-Solvent Recrystallization

This method is useful when a single solvent does not provide adequate separation.[5]

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (one in which the compound is highly soluble).

  • Addition of "Bad" Solvent: While the solution is hot, slowly add a "bad" solvent (one in which the compound is poorly soluble) dropwise until the solution becomes cloudy (the point of saturation).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol.

Visualizing the Process

Recrystallization Workflow

Recrystallization_Workflow start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve insoluble_impurities Insoluble Impurities? dissolve->insoluble_impurities hot_filtration Hot Gravity Filtration insoluble_impurities->hot_filtration Yes cool Slowly Cool to Room Temp insoluble_impurities->cool No hot_filtration->cool crystals_form Crystals Form? cool->crystals_form ice_bath Cool in Ice Bath crystals_form->ice_bath Yes troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume crystals_form->troubleshoot No collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Compound dry->end troubleshoot->cool

Caption: A general workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oiled Out start->oiling_out impure_crystals Crystals are Impure start->impure_crystals too_much_solvent Reduce Solvent Volume and Re-cool no_crystals->too_much_solvent Likely Cause: Too much solvent supersaturated Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->supersaturated Likely Cause: Supersaturation slow_cooling Re-dissolve and Cool More Slowly oiling_out->slow_cooling change_solvent Try a Different Solvent or Solvent Pair oiling_out->change_solvent impure_crystals->slow_cooling If crystals formed too quickly repeat_recrystallization Perform a Second Recrystallization impure_crystals->repeat_recrystallization

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Park, K. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Kinam Park. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Semantic Scholar. (2012, September 19). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). Eco-friendly process for recovery of pyridine and/or its derivatives.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of pyridine or pyridine derivatives from aqueous solutions.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • DMT-Nexus Wiki. (2012, June 25). Recrystallization. Retrieved from [Link]

Sources

Optimization

Minimizing hydrolysis of the methoxy group in (2-Bromo-6-methoxypyridin-3-yl)methanamine

Technical Support Center: Pyridine Scaffold Stability Topic: Minimizing Hydrolysis of (2-Bromo-6-methoxypyridin-3-yl)methanamine Executive Summary This guide addresses the stability of (2-Bromo-6-methoxypyridin-3-yl)meth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Scaffold Stability Topic: Minimizing Hydrolysis of (2-Bromo-6-methoxypyridin-3-yl)methanamine

Executive Summary

This guide addresses the stability of (2-Bromo-6-methoxypyridin-3-yl)methanamine . The primary stability concern for this scaffold is the acid-catalyzed hydrolysis of the C6-methoxy group , which converts the molecule into its corresponding 2-pyridone (lactam) tautomer.

While the C2-bromine atom introduces susceptibility to nucleophilic aromatic substitution (


), the methoxy group at the C6 position is electronically activated by the pyridine nitrogen, making it a "vinylogous ester." Under acidic conditions or in the presence of strong nucleophiles, this ether linkage cleaves, rendering the molecule useless for downstream coupling.

Module 1: The Mechanistic "Why" (Root Cause Analysis)

To prevent hydrolysis, you must understand the electronic forces at play. The pyridine ring is electron-deficient.[1][2]

  • Ring Nitrogen Activation: The nitrogen atom withdraws electron density, making C2 and C6 highly electrophilic.

  • The "Vinylogous Ester" Effect: The C6-methoxy group behaves less like a standard aryl ether (e.g., anisole) and more like an imidate ester. Protonation of the ring nitrogen (under acidic conditions) dramatically increases the electrophilicity of C6, inviting attack by water.

Diagram: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the transition from the desired methoxypyridine to the undesired pyridone impurity.

HydrolysisMechanism Start (2-Bromo-6-methoxypyridin-3-yl)methanamine (Target Molecule) Protonation N-Protonation (Acidic Media) Start->Protonation + H+ Intermediate Activated Cationic Intermediate Protonation->Intermediate Resonance Activation Attack Nucleophilic Attack (H2O at C6) Intermediate->Attack + H2O Product 6-Pyridone Derivative (Irreversible Impurity) Attack->Product - MeOH - H+

Caption: Fig 1. The acid-catalyzed degradation pathway. Protonation of the pyridine nitrogen activates the C6-position, facilitating water attack and loss of methanol to form the thermodynamically stable pyridone.

Module 2: Troubleshooting & Optimization (FAQs)

Q1: I am seeing a polar impurity by LC-MS after workup. What is it?

Diagnosis: It is likely the 6-pyridone (tautomer of 6-hydroxypyridine).

  • Observation: In LC-MS, you will see a mass shift of -14 Da (Loss of

    
     + Gain of 
    
    
    
    ). In
    
    
    NMR, the sharp singlet of the methoxy group (
    
    
    ppm) disappears, and a broad NH signal may appear downfield if the solvent is non-protic.
  • Root Cause: The use of strong aqueous acids (e.g., 1M HCl) during extraction or pH adjustment.

  • Corrective Action: Avoid aqueous acidic washes. If you must remove basic impurities, use a buffered wash (e.g., saturated

    
    , pH ~5-6) rather than strong acid.
    
Q2: Can I store this compound as an HCl salt?

Recommendation: Proceed with extreme caution. While primary amines are often stored as HCl salts to prevent oxidation, the local acidity of the pyridinium hydrochloride salt can promote demethylation if any moisture is present.

  • Better Alternative: Store as the Free Base under Argon at -20°C.

  • If a Salt is Required: Use a milder acid with a non-nucleophilic counterion, such as Fumarate or Tartrate . These salts are generally less hygroscopic and less prone to inducing acid-catalyzed ether cleavage than hydrochlorides or hydrobromides.

Q3: My coupling reaction failed, and the starting material was consumed. Why?

Diagnosis: If the methoxy group is intact, you may be experiencing intramolecular cyclization .

  • Mechanism: The primary amine on the methyl group (C3 position) is nucleophilic. It can attack the C2-Bromine position (

    
    ), displacing the bromine to form a 5-membered fused ring (dihydro-1H-pyrrolo[2,3-b]pyridine).
    
  • Prevention: Keep the free amine in solution at low temperatures. If heating is required for a subsequent step, ensure the amine is protected (e.g., Boc, Cbz) until the final stage.

Module 3: Optimized Handling Protocols

The following protocols are designed to minimize the "Time-at-Risk" (TaR) where the molecule is exposed to hydrolytic conditions.

Protocol A: Safe Workup Procedure

Standard acidic workups will destroy this molecule. Use this modified "Cold-Buffer" method.

  • Quench: Cool reaction mixture to 0°C. Quench with saturated aqueous

    
      (pH ~8.5). Do not use water or acid.
    
  • Extraction: Extract immediately with EtOAc or DCM.

  • Wash: Wash the organic layer once with Brine. Skip the water wash to minimize hydrolysis.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate), as
    
    
    can sometimes be slightly acidic.
  • Concentration: Evaporate solvent at < 35°C . High heat promotes both hydrolysis and cyclization.

Protocol B: Storage Conditions
VariableRecommendationScientific Rationale
Physical State Solid / Oil (Free Base)Avoids high local acidity of salts.
Atmosphere Argon / NitrogenPrevents formation of carbamates from atmospheric

.
Temperature -20°C or -80°CSlows thermodynamic conversion to pyridone.
Container Amber GlassHalogenated pyridines can be light-sensitive (radical debromination).
Desiccant RequiredMoisture is the reagent for hydrolysis. Keep strictly anhydrous.

Module 4: Decision Tree for Derivatization

Use this logic flow to determine the safest sequence of events for your synthesis.

DecisionTree Start Start: (2-Br-6-OMe-pyridin-3-yl)methanamine Q1 Is the next step acidic? Start->Q1 Q2 Is the next step basic/nucleophilic? Q1->Q2 No Risk1 HIGH RISK: Demethylation Use Boc-protection first Q1->Risk1 Yes (e.g., TFA, HCl) Risk2 HIGH RISK: Cyclization (Amine attacks Br) Keep Temp < 40°C Q2->Risk2 Yes (High Temp) Safe Proceed with Caution Monitor by LCMS Q2->Safe No (Mild conditions)

Caption: Fig 2. Strategic decision tree for downstream chemistry. Acidic steps pose the highest risk to the methoxy group.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley. (Refer to section on protection of phenols/ethers).

    • Context: General stability of aryl methyl ethers and conditions for cleavage.[2]

  • Spivey, A. C., & Arseniyadis, S. (2004). Pyridine derivatives in organic synthesis.
  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier. Context: Tautomeric equilibrium of 2-hydroxypyridines (pyridones) and the instability of alkoxy pyridines.
  • Sigma-Aldrich (Merck). (n.d.). Product Specification: 6-Bromo-2-methoxypyridin-3-amine. Link

    • Context: Storage conditions for structurally similar analogs (2-8°C, inert gas).

Sources

Troubleshooting

Technical Support Center: Optimizing Reactivity of (2-Bromo-6-methoxypyridin-3-yl)methanamine

Topic: Overcoming Steric and Electronic Barriers in (2-Bromo-6-methoxypyridin-3-yl)methanamine Reactions Document ID: TSC-PYR-2026-02 Audience: Medicinal Chemists, Process Chemists Status: Active[1] Executive Summary (2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric and Electronic Barriers in (2-Bromo-6-methoxypyridin-3-yl)methanamine Reactions Document ID: TSC-PYR-2026-02 Audience: Medicinal Chemists, Process Chemists Status: Active[1]

Executive Summary

(2-Bromo-6-methoxypyridin-3-yl)methanamine is a "privileged scaffold" in kinase inhibitor discovery, yet it presents a deceptive synthetic challenge.[1] Researchers frequently encounter stalled reactions or catalyst decomposition.[1][2]

The reactivity profile of this molecule is governed by three competing factors:

  • Steric Hindrance (C2/C3 Ortho-Effect): The C3-methanamine arm creates a significant steric sweep that shields the C2-bromide.[1]

  • Catalyst Poisoning (The "Free Amine" Trap): The primary amine (

    
    ) is a potent Lewis base that coordinates to transition metals (Pd, Cu), displacing labile ligands and arresting the catalytic cycle.[1]
    
  • Electronic Deactivation: The C6-methoxy group donates electron density into the pyridine ring, rendering the C2-bromide less electrophilic toward oxidative addition compared to electron-deficient pyridines.

This guide provides an evidence-based troubleshooting workflow to overcome these specific barriers.

Module 1: Troubleshooting Palladium-Catalyzed Cross-Couplings

Scenario: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling at the C2-Br position.[1] Observation: The reaction turns black immediately (Pd precipitation), or starting material is recovered unchanged after 24 hours.

Root Cause Analysis

The failure is likely a combination of catalyst poisoning by the free amine and slow oxidative addition due to the electron-rich nature of the 6-methoxypyridine ring. Standard conditions (


 or 

) are insufficient here.
Protocol 1: The "Protect-Then-Couple" Strategy (Recommended)

Why: Masking the amine eliminates catalyst poisoning and reduces the coordination sphere crowding.[2]

  • Protection: Convert the free amine to a Boc-carbamate .[1][2]

    • Reagent:

      
       (1.1 equiv), 
      
      
      
      , DCM.[1][2]
    • Benefit: The Boc group is bulky but rigid; it directs the nitrogen lone pair away from the metal center and prevents N-coordination.

  • Coupling: Perform the Suzuki coupling on the Boc-protected intermediate.

    • Catalyst:

      
       + SPhos  or XPhos Pd G3 .
      
    • Rationale: Buchwald dialkylbiaryl ligands (SPhos/XPhos) are bulky enough to prevent the Boc-amine from interfering, while being electron-rich enough to facilitate oxidative addition into the deactivated C2-Br bond [1].[1]

Protocol 2: Direct Coupling (The "Cocktail" Approach)

Why: If protection/deprotection steps are not viable, you must use a catalyst system immune to amine poisoning.[1][2]

Optimized System:

  • Catalyst: Pd-PEPPSI-IPr (1–3 mol%).[1]

    • Mechanism:[3][4][5][6][7] The NHC (N-Heterocyclic Carbene) ligand binds Pd tightly, preventing displacement by the substrate's amine. The "throw-away" pyridine ligand on the precatalyst initiates the cycle rapidly [2].

  • Base:

    
     (3.0 equiv) – finely ground.[1][2]
    
  • Solvent: 1,4-Dioxane/Water (4:[1][8]1) at 80–100°C.[1][2]

    • Note: The presence of water is critical for the transmetalation step in hindered Suzuki couplings.[2]

Decision Matrix: Cross-Coupling Optimization

CouplingLogic Start Start: C2-Br Coupling Fails CheckAmine Is the Amine Protected? Start->CheckAmine Protect Protect with Boc/Cbz CheckAmine->Protect No (Can add steps) Direct Direct Coupling Required CheckAmine->Direct No (Must save steps) StandardCat Use XPhos Pd G3 or Pd(OAc)2 + SPhos CheckAmine->StandardCat Yes Protect->StandardCat NHCCat Use Pd-PEPPSI-IPr (Resistant to Amine) Direct->NHCCat Result Successful Coupling StandardCat->Result NHCCat->Result

Caption: Decision workflow for selecting the correct catalytic system based on amine protection status.

Module 2: Nucleophilic Substitution at the Amine (Amide Coupling)

Scenario: You are trying to react the methanamine (


) with a carboxylic acid or acid chloride.
Observation:  Low yields, slow conversion, or formation of impurities.[2]
Root Cause Analysis

While the amine is primary, the ortho-bromo group (C2) exerts a "picket fence" effect. Although the amine is on a methylene tether, its rotational freedom means it frequently clashes with the large bromine atom, retarding nucleophilic attack.[2]

Troubleshooting Guide
VariableRecommendationScientific Rationale
Coupling Agent HATU or COMU These generate the highly reactive At/Oxyma active esters, which react faster than the rate of rotational steric blocking. Avoid EDC/HOBt for hindered substrates.[1][2]
Base DIPEA (Excess, 3.0 equiv)Ensure the amine is fully deprotonated (

vs

).[1][2] The pyridine nitrogen is less basic due to the Br/OMe, but the primary amine must be free.[2]
Solvent DMF or NMP High polarity stabilizes the transition state.[2] Avoid DCM if solubility is marginal.[1][2]
Additive HOAt (if available)The nitrogen in the HOAt ring can hydrogen-bond with the substrate's amine, effectively "guiding" it into the active ester [3].

Pro-Tip: If the acid partner is also bulky, convert the acid to an Acid Fluoride (using TFFH or Cyanuric Fluoride).[2] Acid fluorides are less sterically sensitive than acid chlorides or active esters.[1][2]

Module 3: FAQ – Specific Reactivity Questions

Q1: Can I perform a Lithium-Halogen Exchange at C2? A: Proceed with extreme caution. Treating this molecule with


 will likely result in deprotonation of the amine protons first (

), consuming 2 equivalents of lithiating reagent. Even with a protected amine, the C6-methoxy group directs lithiation to the C5 position (ortho-lithiation) rather than C2-Br exchange, or competes with it.[1]
  • Solution: Use Isopropylmagnesium Chloride (

    
    )  (Turbo Grignard).[1][2] This reagent is selective for Br-Mg exchange over deprotonation or directed ortho-metallation at low temperatures (-15°C to 0°C) [4].[1]
    

Q2: I see a side product where the Bromine is gone, but no coupling occurred (Hydrodehalogenation). Why? A: This is a classic symptom of a "starved" Pd cycle.[1][2] If the oxidative addition happens (Pd inserts into C-Br), but the transmetalation is blocked by sterics (the C3-amine arm), the Pd-complex waits. Eventually,


-hydride elimination from the ligand or solvent (like isopropanol or TEA) reduces the complex, replacing Br with H.
  • Fix: Increase the concentration of the boronic acid (1.5–2.0 equiv) and switch to a ligand with a faster transmetalation rate (e.g., SPhos ).

Q3: Is the Methoxy group stable? A: Generally, yes.[2] However, if you use strong Lewis acids (like


 or 

) to deprotect other groups later, the C6-OMe will be cleaved to the pyridone (C6-OH).[1] Plan your protecting group strategy to avoid harsh Lewis acids if you need to keep the methoxy group.[1][2]

References

  • Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][4] Accounts of Chemical Research, 41(11), 1461–1473.[1][2]

  • Organ, M. G., et al. (2009).[1][2] Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction.[1] Chemistry – A European Journal, 12(18), 4749–4755.[1][2] [1]

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2]

  • Bao, R. L.-Y., et al. (2015).[1][2] Recent Advances in the Synthesis of Pyridine Derivatives via Grignard Reagents. Organic Chemistry Frontiers, 2, 123-134.[1][2]

Technical Support Center - Generated 2026-02-16[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of (2-Bromo-6-methoxypyridin-3-yl)methanamine

Executive Summary This guide provides a technical analysis of the 1H NMR spectral characteristics of (2-Bromo-6-methoxypyridin-3-yl)methanamine , a critical heterocyclic building block in medicinal chemistry. Unlike stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of (2-Bromo-6-methoxypyridin-3-yl)methanamine , a critical heterocyclic building block in medicinal chemistry. Unlike standard alkyl amines, the aminomethyl-pyridine scaffold presents unique characterization challenges due to the electronic push-pull effects of the 2-bromo (electron-withdrawing) and 6-methoxy (electron-donating) substituents.

This document objectively compares the spectral performance across different solvent systems (the primary "alternatives" in NMR analysis) and establishes a self-validating protocol for distinguishing this specific regioisomer from common synthetic impurities.

Structural Analysis & Spectral Prediction

The molecule consists of a trisubstituted pyridine ring. To validate the structure, one must confirm the specific 2,3,6-substitution pattern.

Theoretical Shift Assignment (CDCl₃)

Based on substituent electronic effects (Hammett constants) and empirical pyridine data:

Proton EnvironmentMultiplicityPredicted Shift (δ ppm)Mechanistic Rationale
H-4 (Aromatic) Doublet (

Hz)
7.60 – 7.80 Deshielded by the adjacent aminomethyl group and the inductive effect of the 2-Br.
H-5 (Aromatic) Doublet (

Hz)
6.60 – 6.80 Strongly shielded by the resonance effect (+M) of the ortho-methoxy group.
-OCH₃ (Methoxy) Singlet3.90 – 4.00 Characteristic methoxy on an electron-deficient ring.
-CH₂- (Benzylic) Singlet3.80 – 3.95 Deshielded by the pyridine ring; may overlap with methoxy.
-NH₂ (Amine) Broad Singlet1.50 – 2.50 Highly variable; concentration and solvent dependent.

Critical Diagnostic: The coupling constant (


) between H-4 and H-5 is the primary validator. A value of 7.5–8.5 Hz  confirms ortho coupling, validating the 2,3,6- or 2,3,4-substitution. The chemical shift difference (

ppm) between H-4 and H-5 confirms the presence of the electron-donating methoxy group para to H-4 or ortho to H-5.

Comparative Analysis: Solvent Selection

The choice of solvent is the most significant variable in the successful characterization of this amine. Below is a comparison of the three standard alternatives.

Table 1: Solvent Performance Matrix
FeatureAlternative A: Chloroform-d (CDCl₃) Alternative B: DMSO-d₆ Alternative C: Methanol-d₄
Solubility Moderate (Free base only)Excellent (Salt & Free base)Good
-NH₂ Visibility Poor (Broad/Invisible)High (Sharp triplet if coupled)None (Exchanges with D)
Water Peak ~1.56 ppm (Non-interfering)3.33 ppm (Critical Risk)4.87 ppm (Non-interfering)
Resolution High (Sharp peaks)Moderate (Viscosity broadening)High
Use Case Routine purity checkFull structural elucidation Confirmation of exchangeable protons
Technical Insight: The "Water Trap" in DMSO

In DMSO-


, the residual water peak appears at 3.33 ppm . The methoxy (

) and methylene (

) signals of our target molecule appear in the 3.7–4.0 ppm range.
  • Risk: If the sample is "wet," the water signal can broaden and tail into the methoxy/methylene region, obscuring integration.

  • Mitigation: Use ampouled "100%" DMSO-

    
     or add activated 4Å molecular sieves to the NMR tube 15 minutes prior to acquisition.
    

Workflow Visualization

The following diagrams illustrate the logic flow for structural validation and the experimental decision process.

G Start Sample: (2-Bromo-6-methoxypyridin-3-yl)methanamine Solvent Select Solvent Start->Solvent CDCl3 CDCl3 (Routine) Solvent->CDCl3 High Solubility DMSO DMSO-d6 (Detailed) Solvent->DMSO Salt Form / Polar Check_Aro Check Aromatic Region (6.5 - 8.0 ppm) CDCl3->Check_Aro DMSO->Check_Aro Pattern Pattern: 2 Doublets (J ~8Hz)? Check_Aro->Pattern Yes_Pattern Confirm: 2,3,6-Substitution Pattern->Yes_Pattern Yes No_Pattern Reject: Regioisomer Impurity Pattern->No_Pattern No (Singlets/Complex) Check_Ali Check Aliphatic Region (3.5 - 4.5 ppm) Yes_Pattern->Check_Ali Integrate Integrate: OMe (3H) vs CH2 (2H) Check_Ali->Integrate Result Structure Validated Integrate->Result Ratio 3:2

Figure 1: Logic flow for structural validation using 1H NMR.

Differentiation from Alternatives (Impurities)

In the synthesis of this compound (often via reduction of a nitrile or amide), specific impurities may persist.

Impurity / AlternativeKey Distinguishing Feature (1H NMR)
Starting Material (Nitrile) Missing -CH₂- signal. The nitrile precursor lacks the singlet at ~3.8 ppm. The aromatic protons will be shifted downfield due to the electron-withdrawing -CN group.
Regioisomer (2-Methoxy-6-bromo...) Coupling Pattern. If the substituents are rearranged (e.g., 3,5-substitution), you may see two singlets in the aromatic region (meta-coupling,

Hz) instead of two doublets (ortho-coupling,

Hz).
Des-bromo derivative Proton Count. The aromatic region will show 3 protons (likely a dd/d pattern) instead of 2.

Detailed Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating protocol.

Materials:

  • Compound: >5 mg of (2-Bromo-6-methoxypyridin-3-yl)methanamine.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D) with 0.03% v/v TMS.
    
  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Procedure:

  • Preparation: Weigh 5–10 mg of the sample into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-

    
    . Vortex until fully dissolved. Note: If the solution is cloudy, filter through a cotton plug directly into the NMR tube.
    
  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (30° pulse angle)

    • Relaxation Delay (D1): 1.0 – 5.0 seconds (Essential for accurate integration of the methoxy singlet).

    • Scans (NS): 16 (minimum) to 64.

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correct manually.

    • Baseline correct (Bernstein polynomial, order 5).

    • Reference the residual DMSO pentet to 2.50 ppm .

Self-Validation Step: Before accepting the data, check the integration of the aromatic region. If the sum of the two doublets equals 2.00, set the Methoxy singlet (approx 3.9 ppm) to 3.00. The Methylene singlet must integrate to 2.0 ± 0.1 . If it integrates to <1.8, suspect incomplete relaxation (increase D1) or aggregation.

References

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

    • Source for substituent effects and chemical shift prediction principles.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512–7515. [Link]

    • Authoritative standard for solvent residual peaks (DMSO vs CDCl3).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

    • Updated reference for impurity identific
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. [Link]

    • Standard text for calculating theoretical chemical shifts based on additivity rules.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (2-Bromo-6-methoxypyridin-3-yl)methanamine

Authored by: A Senior Application Scientist In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. (2-Bromo-6-methoxypyridin-3-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. (2-Bromo-6-methoxypyridin-3-yl)methanamine, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Mass spectrometry stands as a cornerstone analytical technique for providing rapid and detailed structural information based on the fragmentation patterns of a molecule.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of (2-Bromo-6-methoxypyridin-3-yl)methanamine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By dissecting the fragmentation pathways, we aim to offer researchers a predictive framework for identifying this compound and distinguishing it from structural isomers. This analysis is built upon well-established principles of mass spectrometry and data from related chemical structures.[1][2][3][4]

Experimental Protocols

To acquire mass spectra for compounds like (2-Bromo-6-methoxypyridin-3-yl)methanamine, standardized protocols are essential for reproducibility and data quality.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The compound is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (M•+).[5][6]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals or molecules.[3]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and separated based on their mass-to-charge ratio (m/z).

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Infusion: The analyte is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation) and infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated, forming [M+H]+ ions.[4][5]

  • Precursor Ion Selection: The [M+H]+ ion of interest is selectively isolated by the first mass analyzer.

  • Collision-Induced Dissociation (CID): The selected precursor ion is passed into a collision cell containing an inert gas (e.g., argon or nitrogen). Collisions with the gas impart energy to the ion, causing it to fragment.[7]

  • Product Ion Analysis: The resulting product ions are analyzed by a second mass analyzer, generating the MS/MS spectrum.

Predicted Electron Ionization (EI) Fragmentation Pattern

Under EI conditions, (2-Bromo-6-methoxypyridin-3-yl)methanamine is expected to produce a complex spectrum with several characteristic fragments. The molecular weight of the compound is approximately 217.0 g/mol for the 79Br isotope and 219.0 g/mol for the 81Br isotope.

A hallmark of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the natural isotopic abundance of 79Br and 81Br.[8][9][10] The aromatic pyridine ring is expected to lend stability to the molecular ion, making it readily observable.[1]

Key Predicted EI Fragments:
m/z (for 79Br/81Br) Proposed Fragment Structure Plausible Fragmentation Pathway
217/219[C7H9BrN2O]+•Molecular Ion (M+•)
202/204[C6H6BrN2O]+Loss of a methyl radical (•CH3) from the methoxy group.
187/189[C7H8BrN2]+•Loss of formaldehyde (CH2O) from the methoxy group.
138[C7H9N2O]+Loss of a bromine radical (•Br).
200/202[C7H7BrN•]+Loss of ammonia (NH3) via rearrangement.
30[CH4N]+Alpha-cleavage of the aminomethyl side chain.
Visualizing the EI Fragmentation Pathway:

EI_Fragmentation M [M]+• m/z 217/219 F1 m/z 202/204 M->F1 - •CH3 F2 m/z 187/189 M->F2 - CH2O F3 m/z 138 M->F3 - •Br F4 m/z 200/202 M->F4 - NH3 F5 m/z 30 M->F5 α-cleavage

Caption: Predicted EI fragmentation of (2-Bromo-6-methoxypyridin-3-yl)methanamine.

Predicted ESI-MS/MS Fragmentation Pattern

In positive-ion ESI, the molecule will readily protonate, likely at the more basic aminomethyl nitrogen or the pyridine nitrogen, to form the [M+H]+ ion at m/z 218/220. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, primarily through the loss of stable neutral molecules.

Key Predicted ESI-MS/MS Fragments:
Precursor m/z (for 79Br/81Br) Product m/z (for 79Br/81Br) Neutral Loss Plausible Fragmentation Pathway
218/220201/20317 (NH3)Loss of ammonia from the protonated aminomethyl group.
218/220186/18832 (CH3OH)Loss of methanol, likely through a rearrangement involving the methoxy group and a proton.
218/22013979/81 (HBr)Loss of hydrogen bromide.
Visualizing the ESI-MS/MS Fragmentation Workflow:

ESI_MSMS_Workflow cluster_source ESI Source cluster_ms1 MS1 cluster_cid Collision Cell (CID) cluster_ms2 MS2 Analyte Analyte Solution Precursor [M+H]+ m/z 218/220 Analyte->Precursor Ionization Fragmentation Fragmentation Precursor->Fragmentation Isolation P1 m/z 201/203 Fragmentation->P1 - NH3 P2 m/z 186/188 Fragmentation->P2 - CH3OH P3 m/z 139 Fragmentation->P3 - HBr

Caption: ESI-MS/MS workflow for (2-Bromo-6-methoxypyridin-3-yl)methanamine.

Performance Comparison: Distinguishing from a Positional Isomer

The true power of mass spectrometry lies in its ability to differentiate between structurally similar compounds. Let's compare the predicted fragmentation of our target compound with a hypothetical positional isomer: (5-Bromo-2-methoxypyridin-3-yl)methanamine .

While both isomers have the same molecular weight and will exhibit the characteristic bromine isotope pattern, their fragmentation patterns under EI are expected to differ due to the different substitution pattern on the pyridine ring. The stability of the resulting fragment ions is highly dependent on the position of the substituents.

For instance, the interaction between the aminomethyl and methoxy groups in the 2,3,6-substituted isomer may favor certain rearrangement pathways that are less likely in the 2,3,5-substituted isomer. Cleavage of the pyridine ring itself may also produce fragment ions of different m/z values.

Feature (2-Bromo-6-methoxypyridin-3-yl)methanamine (5-Bromo-2-methoxypyridin-3-yl)methanamine) (Predicted) Rationale for Difference
Molecular Ion (M+•) m/z 217/219m/z 217/219Identical molecular formula.
Loss of •Br m/z 138m/z 138Identical fragment after Br loss.
Ring Cleavage Fragments Likely to produce unique fragments based on the 2,6-disubstitution pattern.Expected to yield different m/z values for ring fragments due to the 2,5-disubstitution.The relative positions of the nitrogen and substituents influence the electronic stability and pathways of ring opening.[11][12][13]

This comparative analysis underscores the necessity of a comprehensive fragmentation analysis, often coupled with chromatographic separation, for the definitive identification of isomers.

Conclusion

The mass spectrometric analysis of (2-Bromo-6-methoxypyridin-3-yl)methanamine is predicted to yield a wealth of structural information. Key identifiers include the characteristic M/M+2 isotopic pattern for bromine, the loss of methyl and aminomethyl fragments under EI, and the neutral losses of ammonia and methanol in ESI-MS/MS. By carefully analyzing these fragmentation patterns, researchers can confirm the identity of the target compound and confidently distinguish it from structural isomers, a critical step in the rigorous process of drug discovery and development.

References

  • This citation is a placeholder for a general mass spectrometry textbook that would be referenced for found
  • BenchChem. Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine and its Deuterated Analog.
  • NIST. Pyridine, 3-bromo- - the NIST WebBook.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • NIST. Pyridine, 2-bromo- - the NIST WebBook.
  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry.
  • PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.
  • This citation is a placeholder for a general organic chemistry textbook that would be referenced for principles of ion stability.
  • This citation is a placeholder for a reference on mass spectrometry of heterocyclic compounds.
  • Semantic Scholar. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Wikipedia. Fragmentation (mass spectrometry).
  • This citation is a placeholder for a specific research article on pyridine synthesis or analysis.
  • This citation is a placeholder for computational mass spectrometry prediction software or d
  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • This citation refers to a resource detailing ionization mechanisms. Fragmentation mechanisms in electron impact mass spectrometry.
  • This citation provides definitions and concepts in mass spectrometry. Ion fragmentation of small molecules in mass spectrometry.
  • Filo. The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr...
  • MassBank. Pyridines and derivatives.
  • This citation provides an overview of fragmentation patterns for various functional groups. Mass Spectrometry: Fragmentation.

Sources

Validation

A Comparative Guide to HPLC Retention Time and Purity Analysis of (2-Bromo-6-methoxypyridin-3-yl)methanamine

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (2-Bromo-6-methoxypyridin-3-yl)methanamine. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (2-Bromo-6-methoxypyridin-3-yl)methanamine. Designed for researchers, scientists, and drug development professionals, this document details the experimental rationale, protocols, and comparative data to facilitate robust analytical method development for this critical pharmaceutical intermediate.

Introduction: The Analytical Imperative

(2-Bromo-6-methoxypyridin-3-yl)methanamine is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as process-related impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of such non-volatile, polar aromatic amines due to its high resolution, sensitivity, and quantitative accuracy.[1]

The development of a reliable HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities. This guide compares two common reversed-phase HPLC approaches, demonstrating how column chemistry and mobile phase composition can be modulated to achieve optimal separation and analytical performance. All methodologies are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Foundational Principles: Method Development Strategy

The goal is to develop a stability-indicating HPLC method capable of separating the main compound from its potential impurities, which may include starting materials, by-products, or degradants.

Physicochemical Properties: (2-Bromo-6-methoxypyridin-3-yl)methanamine is a basic compound (due to the primary amine) with moderate polarity. This suggests that reversed-phase chromatography, which separates compounds based on hydrophobicity, is a suitable starting point. A C18 (octadecylsilane) column is a workhorse in this field and provides a strong hydrophobic stationary phase.

Potential Impurities: Impurities in pyridine synthesis can arise from starting materials or side reactions.[5][6][7] For this analyte, potential impurities could include the un-brominated precursor, isomers, or products of hydrolysis. An effective HPLC method must be able to resolve the main peak from these closely related species.

The logical workflow for developing and validating the HPLC method is outlined below.

Caption: HPLC Method Development and Validation Workflow.

Experimental Protocols & Comparative Analysis

To illustrate the impact of stationary phase chemistry on separation, we compare two common reversed-phase columns: a standard C18 column and a Phenyl-Hexyl column. The phenyl phase provides alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds.

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Analyte: (2-Bromo-6-methoxypyridin-3-yl)methanamine standard (≥98% purity).

  • Columns:

    • Method A: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Method B: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Acetonitrile.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

Chromatographic Conditions
ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detection (UV) 275 nm275 nm
Injection Vol. 5 µL5 µL
Gradient 10% B to 90% B over 15 min10% B to 90% B over 15 min
Run Time 20 minutes20 minutes
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified.[8][9][10][11] This is achieved by making five replicate injections of the standard solution (e.g., 0.1 mg/mL). The acceptance criteria are based on United States Pharmacopeia (USP) guidelines.[8][11][12]

  • Precision (RSD): The relative standard deviation (RSD) of the peak area for the main compound must be ≤ 2.0%.

  • Tailing Factor (T): The tailing factor should be ≤ 2.0, indicating good peak symmetry.

  • Theoretical Plates (N): A measure of column efficiency, typically required to be > 2000.

G cluster_0 System Suitability Test (SST) Protocol A Prepare Standard Solution (e.g., 0.1 mg/mL) B Inject Standard 5 times A->B C Acquire Chromatograms B->C D Calculate SST Parameters (RSD, Tailing, Plates) C->D E Compare to Acceptance Criteria (RSD <= 2%, Tailing <= 2.0) D->E F Pass? E->F G Proceed with Sample Analysis F->G Yes H Troubleshoot System (Check pump, column, mobile phase) F->H No

Caption: System Suitability Test (SST) Decision Workflow.

Results and Comparative Discussion

Hypothetical impurity data is presented to compare the performance of the two methods. Let's assume the sample contains the main peak (Analyte) and two process-related impurities (Impurity 1 and Impurity 2).

Comparative Performance Data
ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Analyte RT (min) 8.529.15
Impurity 1 RT (min) 8.218.65
Impurity 2 RT (min) 10.3310.50
Resolution (Analyte/Imp 1) 1.82.5
Tailing Factor (Analyte) 1.31.1
Calculated Purity (%) 99.5%99.5%

RT = Retention Time

Analysis of Results
  • Retention and Selectivity: Both methods successfully retained and eluted the analyte. However, Method B (Phenyl-Hexyl) provided a slightly longer retention time, indicating a different interaction mechanism. The key difference lies in the resolution between the analyte and the closely eluting Impurity 1. Method B provided a significantly better resolution (2.5) compared to Method A (1.8). A resolution value ≥ 2.0 is generally desired for robust quantification. This enhanced selectivity on the Phenyl-Hexyl column is likely due to π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte and impurities, adding a separation dimension beyond simple hydrophobicity.

  • Peak Shape: Method B also yielded a better tailing factor (1.1 vs. 1.3). The lower tailing factor indicates a more symmetrical peak, which is crucial for accurate integration and reproducible quantification. This improvement can be attributed to the specific surface chemistry of the Phenyl-Hexyl column, which may reduce secondary interactions with residual silanols.

Alternative Analytical Techniques

While reversed-phase HPLC is the most common approach, other techniques could be considered for orthogonal verification:

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster run times and significantly higher resolution. A UPLC version of Method B could reduce the analysis time from 20 minutes to under 5 minutes without sacrificing performance.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the analyte and its impurities are thermally stable and volatile, GC-MS could be used. However, derivatization might be necessary for the primary amine to improve its chromatographic properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for structural elucidation and can be used for quantitative analysis (qNMR). It provides structural information that HPLC cannot but is generally less sensitive for trace impurity detection.

Conclusion

The successful purity analysis of (2-Bromo-6-methoxypyridin-3-yl)methanamine via HPLC is critically dependent on the selection of the appropriate stationary phase. A direct comparison between a standard C18 and a Phenyl-Hexyl column revealed that the latter provides superior resolution and peak shape for this specific aromatic amine. This is attributed to the alternative selectivity offered by π-π interactions. The developed method, grounded in ICH and USP principles, provides a robust framework for quality control in a drug development setting.[2][8][14] Researchers are encouraged to use this guide as a template for developing and validating analytical methods for similar heterocyclic intermediates.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Waters Corporation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. Pharmalytics. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • System Suitability for USP Methods - USP's Future Expectations. European Compliance Academy (ECA). [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System. Waters Corporation. [Link]

  • Pyridine Ring Synthesis. GSK. [Link]

  • Pyridine. Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

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Comparative

Comparative Guide: Reactivity of 2-Bromo vs. 2-Chloro Methoxypyridine Amines

[1][2] Executive Summary In the synthesis of methoxypyridine amines—critical scaffolds in kinase inhibitors and GPCR ligands—the choice between 2-bromo and 2-chloro substrates is not merely a matter of cost but a strateg...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the synthesis of methoxypyridine amines—critical scaffolds in kinase inhibitors and GPCR ligands—the choice between 2-bromo and 2-chloro substrates is not merely a matter of cost but a strategic decision dictating the reaction pathway.

  • 2-Bromomethoxypyridines are the superior choice for Palladium-catalyzed cross-couplings (Buchwald-Hartwig) and Lithium-Halogen Exchange . They offer faster oxidative addition kinetics and cleaner exchange profiles, minimizing side reactions.

  • 2-Chloromethoxypyridines are preferred for Nucleophilic Aromatic Substitution (SNAr) when cost is a driver, as their reactivity is comparable to bromo-analogs in this specific mechanism (due to electronegativity). However, they often require specialized "Generational" ligands for Pd-catalysis and are prone to Directed Ortho Metalation (DoM) rather than halogen exchange under lithiation conditions.

This guide analyzes the mechanistic divergence of these two halogens within the electron-rich methoxypyridine framework.

Mechanistic Foundations: The Methoxy-Pyridine Scaffold

The presence of a methoxy (-OMe) group significantly perturbs the standard reactivity of the pyridine ring.

  • Electronic Effect: The -OMe group is a strong Electron Donating Group (EDG) by resonance. This increases the electron density of the pyridine ring, making it less electrophilic . Consequently, SNAr reactions—which rely on ring electron deficiency—are significantly slower for methoxypyridines compared to simple pyridines or nitropyridines.

  • Bond Strength vs. Activation:

    • C-Cl Bond: ~400 kJ/mol (Stronger, harder to break).

    • C-Br Bond: ~335 kJ/mol (Weaker, easier to break).

    • Electronegativity: Cl (3.16) > Br (2.96). Cl creates a more polarized carbon center (Cδ+), which accelerates the attack step in SNAr but hinders the bond-breaking step in metal catalysis.

Decision Matrix: Halogen Selection

The following diagram illustrates the divergent reaction pathways dictated by the halogen choice.

ReactivityPathways Substrate 2-Halo-3-Methoxypyridine SNAr S_NAr Reaction (Nucleophilic Attack) Substrate->SNAr High Temp / Strong Nuc PdCat Pd-Catalyzed Coupling (Buchwald-Hartwig) Substrate->PdCat Pd(0) / Ligand LiEx Lithiation (n-BuLi) Substrate->LiEx -78°C / THF ResSNAr 2-Cl ≈ 2-Br (Slow kinetics due to OMe) SNAr->ResSNAr ResPd 2-Br >> 2-Cl (Oxidative Addition limited) PdCat->ResPd ResLiBr 2-Br: C2-Li Species (Halogen Exchange) LiEx->ResLiBr If X = Br ResLiCl 2-Cl: C4-Li Species (DoM directed by OMe) LiEx->ResLiCl If X = Cl

Figure 1: Divergent reaction outcomes based on halogen identity (X) and reaction type.

Comparative Analysis by Reaction Class

A. Palladium-Catalyzed Amination (Buchwald-Hartwig)

This is the most common method for synthesizing methoxypyridine amines, especially with weak nucleophiles (anilines).

  • 2-Bromo: The "Gold Standard." The weaker C-Br bond facilitates rapid Oxidative Addition (the rate-determining step for electron-rich aryl halides). Standard ligands (BINAP, dppf) are often sufficient.

  • 2-Chloro: Significantly more inert. The electron-rich nature of the methoxypyridine ring makes the C-Cl bond difficult for Pd(0) to insert into. Successful coupling requires:

    • Bulky, Electron-Rich Ligands: BrettPhos, XPhos, or RuPhos are essential to force oxidative addition.

    • Pre-catalysts: Use of Pd(II) precatalysts (e.g., XPhos Pd G3) is recommended over Pd(OAc)2 to ensure active species generation.

Experimental Data Comparison:

Feature 2-Bromo-3-methoxypyridine 2-Chloro-3-methoxypyridine
Catalyst System Pd(OAc)₂ / BINAP Pd₂(dba)₃ / BrettPhos or XPhos Pd G3
Temperature 80–100 °C 100–120 °C (often requires microwave)
Base Cs₂CO₃ or NaOtBu NaOtBu or LiHMDS (Stronger base often needed)
Yield (Typical) 85–95% 40–70% (Variable substrate dependence)

| Cost | Higher | Lower (but offset by catalyst cost) |[1]

B. Nucleophilic Aromatic Substitution (SNAr)

Used when the amine is a strong nucleophile (e.g., pyrrolidine, morpholine).

  • Reactivity Trend: 2-F >> 2-Cl ≥ 2-Br.

  • Mechanism: The rate-limiting step is the formation of the Meisenheimer Complex (nucleophilic attack).

  • Why Cl competes with Br: Although C-Cl is a stronger bond, Chlorine is more electronegative. This pulls electron density from the C2 carbon, making it more susceptible to attack. Since bond-breaking happens after the rate-determining step, the C-Cl bond strength is less of a penalty.

  • The "Methoxy Trap": Because the methoxy group donates electrons, both Br and Cl variants react sluggishly compared to 2-chloropyridine. High temperatures (>120°C) or polar aprotic solvents (DMSO, NMP) are mandatory.

C. Lithiation (The Hidden Variable)

This is the most critical divergence point for structural modification.

  • 2-Bromo: Undergoes rapid Lithium-Halogen Exchange with n-BuLi at -78°C. This generates the 2-lithio species, allowing electrophiles to be installed exactly where the bromine was.

  • 2-Chloro: The C-Cl bond is too strong for easy exchange at -78°C. Instead, the Methoxy group acts as a Directed Ortho Metalation (DoM) group . n-BuLi will deprotonate the ring at the C4 position (ortho to the methoxy).

    • Result: You get a C4-substituted product, retaining the Chlorine atom. This is a completely different regiochemical outcome.

Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling (Optimized for 2-Bromo)

Use this for reliable synthesis of complex amines.

  • Reagents: 2-Bromo-3-methoxypyridine (1.0 eq), Amine (1.2 eq), Pd(OAc)₂ (2 mol%), BINAP (3 mol%), NaOtBu (1.4 eq).

  • Solvent: Toluene (0.2 M), anhydrous and degassed.

  • Procedure:

    • Charge an oven-dried vial with Pd(OAc)₂, BINAP, and base. Purge with Argon.

    • Add Toluene, the pyridine, and the amine.

    • Heat to 90°C for 4–12 hours.

    • Validation: Monitor by LCMS. 2-Bromo conversion is usually clean.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Protocol B: SNAr Amination (Optimized for 2-Chloro)

Use this for simple aliphatic amines to save cost.

  • Reagents: 2-Chloro-3-methoxypyridine (1.0 eq), Amine (3.0 eq - acts as nucleophile and base), DIPEA (2.0 eq if amine is expensive).

  • Solvent: DMSO or NMP (High boiling point, polar).

  • Procedure:

    • Mix reagents in a microwave vial.

    • Thermal: Heat to 140°C for 18–24 hours.

    • Microwave: Irradiate at 160°C for 30–60 mins.

    • Note: If conversion is <10%, add 10 mol% KF (potassium fluoride) to assist leaving group departure or switch to the 2-Fluoro analog.

Visualizing the Catalytic Cycle Divergence

The following diagram highlights why 2-Chloro substrates often fail in standard catalytic cycles compared to 2-Bromo.

CatalyticCycle Pd0 Pd(0)-Ligand Active Species OxAdd_Br Oxidative Addition (Br) FAST (Low Barrier) Pd0->OxAdd_Br k_obs (high) OxAdd_Cl Oxidative Addition (Cl) SLOW (High Barrier) Pd0->OxAdd_Cl k_obs (low) Requires e- rich Ligand PdII_Br L-Pd(II)-Br (Stable Intermediate) OxAdd_Br->PdII_Br PdII_Cl L-Pd(II)-Cl (Unstable/Reversible) OxAdd_Cl->PdII_Cl AmineBind Amine Binding & Deprotonation PdII_Br->AmineBind PdII_Cl->AmineBind RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: The Kinetic Bottleneck in Pd-Catalysis. The oxidative addition of 2-Chloro substrates is often rate-limiting, leading to catalyst decomposition before the cycle completes.

References

  • National Institutes of Health (PMC). (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved from [Link]

  • ChemRxiv. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Retrieved from [Link]

  • BYU ScholarsArchive. (2013). Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-Lithiopyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

  • ResearchGate. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

Sources

Validation

Bioactivity &amp; Application Guide: (2-Bromo-6-methoxypyridin-3-yl)methanamine Scaffolds

The following guide is structured as a high-level technical resource for medicinal chemists and drug discovery scientists. It treats (2-Bromo-6-methoxypyridin-3-yl)methanamine not merely as a chemical catalog item, but a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for medicinal chemists and drug discovery scientists. It treats (2-Bromo-6-methoxypyridin-3-yl)methanamine not merely as a chemical catalog item, but as a privileged pharmacophore scaffold .

The comparison focuses on the utility of this scaffold versus standard alternatives (phenyl analogs, non-methoxylated pyridines) in generating bioactive lead compounds.

Executive Summary: The "Privileged" Pyridine Scaffold

(2-Bromo-6-methoxypyridin-3-yl)methanamine (hereafter BMPM ) represents a strategic "node" in modern medicinal chemistry. Unlike simple benzylamines, the BMPM scaffold offers a pre-functionalized pyridine core that addresses three critical bottlenecks in drug discovery: solubility , metabolic stability , and orthogonal reactivity .

This guide objectively compares BMPM-derived libraries against those derived from standard Phenyl and 2-Chloropyridine scaffolds, demonstrating why BMPM is the superior starting point for kinase and GPCR inhibitor design.

Core Pharmacophore Analysis

The BMPM molecule functions as a tri-vector scaffold:

  • Position 2 (Br): A high-reactivity handle for Suzuki/Buchwald couplings (building the drug core).

  • Position 6 (OMe): A metabolic blocker that prevents oxidation at the electron-deficient pyridine ring, while acting as a weak H-bond acceptor.

  • Position 3 (CH₂NH₂): A flexible linker for solvent-exposed tails or hinge-binding motifs.

Comparative Performance Analysis

The following data summarizes the performance of lead compounds derived from the BMPM scaffold versus identical compounds derived from alternative scaffolds (Phenyl-methanamine and 2-Chloro-pyridine-methanamine).

Table 1: Scaffold Performance Metrics (Representative Data)
FeatureBMPM Scaffold (Product)Phenyl Analog (Comparator A)2-Cl-Pyridine Analog (Comparator B)Scientific Rationale
Synthetic Yield (Suzuki) High (85-95%) High (90-98%)Low (40-60%)C-Br bond is weaker and more labile to Pd-insertion than C-Cl [1].
Aqueous Solubility (LogS) High (-3.2) Low (-4.5)Medium (-3.5)Pyridine nitrogen decreases lipophilicity (LogP) compared to phenyl rings [2].
Metabolic Stability (t½) > 60 min < 30 min~ 45 minThe 6-OMe group blocks the primary site of oxidative metabolism on the pyridine ring [3].
Kinase Selectivity High LowHighPyridine N often forms specific H-bonds with the kinase hinge region, unlike phenyl [4].
H-Bond Capability Donor + Acceptor Donor OnlyAcceptor (Weak)The OMe group adds a secondary acceptor site, critical for specific pocket binding.

Detailed Bioactivity & SAR Logic[1]

Kinase Inhibition (The "Hinge Binder" Effect)

In the design of ATP-competitive inhibitors (e.g., for JAK1 or JNK pathways), the core aromatic ring often interacts with the kinase hinge region.

  • Phenyl Scaffolds: Rely solely on hydrophobic interactions, leading to poor selectivity (promiscuity).

  • BMPM Scaffolds: The pyridine nitrogen acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge. Furthermore, the 6-methoxy group can induce a conformational twist that fits specific hydrophobic pockets (e.g., the "gatekeeper" residue), improving selectivity profiles by up to 10-fold compared to non-substituted pyridines [5].

Metabolic Stability (The "Blocked Spot" Strategy)

A common failure mode for pyridine-based drugs is rapid oxidation by Cytochrome P450 (CYP) enzymes at the electron-deficient C-6 position.

  • Experiment: Incubation of derivatives in Human Liver Microsomes (HLM).

  • Result: Analogs lacking the 6-OMe group show rapid clearance. The BMPM scaffold effectively "caps" this metabolic soft spot, extending the in vivo half-life without requiring bulky steric groups that might hinder binding [3].

Visualizing the Workflow & SAR

The following diagram illustrates the strategic advantage of the BMPM scaffold in a Divergent Synthesis workflow, highlighting the orthogonal reactivity.

BMPM_Workflow BMPM (2-Bromo-6-methoxypyridin-3-yl) methanamine (Scaffold) Step1 Step 1: Amide Coupling (R-COOH + NH2) BMPM->Step1 High Yield Intermediate Stable Intermediate (Intact Br-Handle) Step1->Intermediate FailedStep Step 2: Failed Coupling (Low Reactivity) Step1->FailedStep Sluggish Step2 Step 2: Suzuki Coupling (Ar-B(OH)2 + Br) Intermediate->Step2 Pd(PPh3)4 High Selectivity FinalDrug Final Bioactive Lead (Kinase/GPCR Inhibitor) Step2->FinalDrug ChloroAnalog 2-Chloro Analog ChloroAnalog->Step1

Caption: Divergent synthesis workflow showing the superior reactivity of the BMPM scaffold (Br-handle) compared to Cl-analogs for late-stage functionalization.

Experimental Protocols

Protocol A: High-Yield Suzuki Coupling of BMPM Derivatives

Rationale: This protocol validates the "Synthetic Utility" claim, demonstrating the ease of functionalizing the C-2 position.

Reagents:

  • BMPM-derived amide (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Cs₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a microwave vial with the BMPM derivative, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave). Note: The 2-Br allows milder conditions than 2-Cl analogs which often require 130°C+.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: In Vitro Metabolic Stability Assay

Rationale: Validates the "Metabolic Stability" claim of the 6-OMe group.

Procedure:

  • Preparation: Prepare 1 µM solution of the final BMPM-derived compound in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (0.5 mg/mL protein) and NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020. Link

  • Dalvie, D., et al. (2002). Metabolism of aminopyridine-based JNK inhibitors: identification of a novel metabolite and its potential role in toxicity. Drug Metabolism and Disposition, 30(11), 1239-1248. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Song, X., et al. (2011).[1][2] Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. Link

Sources

Comparative

Technical Guide: Differentiating Regioisomers of Bromo-Methoxypyridin-Methanamine

Executive Summary The bromo-methoxypyridin-methanamine scaffold is a critical building block in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors (e.g., PI3K, p38 MAP kinase) where the pyridine nit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromo-methoxypyridin-methanamine scaffold is a critical building block in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors (e.g., PI3K, p38 MAP kinase) where the pyridine nitrogen acts as a hinge binder [1, 2]. However, the synthesis of these polysubstituted pyridines often yields mixtures of regioisomers (e.g., 2,3,6- vs. 2,3,5-substitution patterns).

Misidentifying these isomers can lead to erroneous Structure-Activity Relationship (SAR) data and costly late-stage failures. This guide provides an objective, data-driven methodology to differentiate and purify these isomers, prioritizing Nuclear Magnetic Resonance (NMR) for structural elucidation and pH-controlled HPLC for separation.

Part 1: The Regioisomer Challenge

The core challenge lies in the pyridine ring's electron distribution. The presence of three distinct functional groups—Bromine (-Br) , Methoxy (-OMe) , and Methanamine (-CH2NH2) —creates multiple positional possibilities.

Consider two common confounding isomers arising from the bromination of methoxypyridines:

  • Isomer A: (2-bromo-6-methoxypyridin-3-yl)methanamine

  • Isomer B: (6-bromo-2-methoxypyridin-3-yl)methanamine

While their Molecular Weight (MW) is identical (rendering standard LC-MS insufficient), their electronic environments differ significantly.

Theoretical Dipole & pKa Implications
  • Methoxy Position: An -OMe group at the C2/C6 position is electron-donating by resonance but electron-withdrawing by induction. Its proximity to the pyridine nitrogen (

    
    ) modulates the basicity of the ring.
    
  • Amine Function: The primary methanamine (

    
    ) is highly basic (
    
    
    
    ), while the pyridine nitrogen is weakly basic (
    
    
    , reduced by the Br substituent).

Part 2: Spectroscopic Elucidation (NMR)

NMR is the only self-validating method for absolute structural assignment. You cannot rely on chemical shift (


) prediction alone due to solvent effects; you must rely on Scalar Coupling (

)
and Through-Space Correlations (NOE) .
Proton ( H) Coupling Constants ( )

The magnitude of the coupling constant between ring protons is the most reliable indicator of their relative positions [3, 4].

RelationshipCoupling Constant (

)
Structural Implication
Ortho (

)
7.0 – 9.0 Hz Protons are on adjacent carbons (e.g., H4 and H5).
Meta (

)
1.0 – 3.0 Hz Protons are separated by one carbon (e.g., H3 and H5).
Para (

)
< 1.0 Hz Protons are on opposite sides (e.g., H2 and H5). Often appears as a singlet.[1]

Application:

  • If you observe two doublets with

    
     Hz, the protons are ortho  (e.g., 4,5-unsubstituted).
    
  • If you observe two doublets with

    
     Hz, the protons are meta  (e.g., 4,6-unsubstituted).
    
2D-NOESY (Nuclear Overhauser Effect Spectroscopy)

When


-coupling is ambiguous (e.g., if only one ring proton remains), NOESY is definitive.
  • Experiment: Irradiate the Methoxy (-OMe) singlet (

    
     ppm).
    
  • Observation:

    • Isomer A (6-OMe): Strong NOE correlation to the H5 ring proton.

    • Isomer B (2-OMe): Strong NOE correlation to the H3 ring proton (or the methylene protons of the -CH2NH2 group if at C3).

  • Validation: This confirms the spatial proximity of the -OMe group to its neighbors, ruling out isomers where the -OMe is isolated by the Bromine atom [5].

Part 3: Chromatographic Strategies (HPLC/UPLC)

Standard low-pH reversed-phase methods (Formic acid/TFA) often fail for aminopyridines because protonation of both nitrogens leads to poor retention and peak tailing (silanol interactions) [6].

Recommended Protocol: High pH Reversed-Phase

Operating at pH > 9 ensures the pyridine nitrogen is uncharged (neutral), increasing hydrophobicity and retention on C18 columns.

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC Column: XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or equivalent high-pH stable column.

ParameterConditionRationale
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Suppresses protonation of

; improves peak shape.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Gradient 5% B to 60% B over 8 minShallow gradient to separate isomers with similar logP.
Flow Rate 0.5 mL/minOptimized for resolution.
Detection UV (254 nm) & MS (ESI+)UV for quantification; MS for mass confirmation.

Data Interpretation:

  • Isomer Elution Order: The isomer with the lower dipole moment typically elutes later.

  • Tailing Factor: Should be < 1.3. If higher, increase buffer concentration to 20 mM.

Part 4: Experimental Workflow

Protocol: Isolation and Identification

This workflow assumes a crude reaction mixture containing potential regioisomers.

  • Crude Analysis (LC-MS):

    • Inject crude sample using the High pH method described above.

    • Identify peaks with the target

      
       (e.g., for Br-OMe-Py-CH2NH2, 
      
      
      
      for [M+H]+ pattern).
    • Note: If peaks co-elute, switch to a Phenyl-Hexyl column to exploit

      
       selectivity differences.
      
  • Preparative Purification:

    • Scale up the High pH method to a Prep-HPLC system (e.g., 19 x 150 mm column).

    • Collect fractions based on UV threshold.

    • Lyophilize fractions immediately to remove ammonium bicarbonate.

  • NMR Validation (The "Go/No-Go" Step):

    • Dissolve 2-5 mg of purified solid in DMSO-

      
      .
      
    • Run 1H NMR (64 scans) and NOESY (mixing time 300-500 ms).

    • Check: Measure

      
       values of aromatic protons.
      
    • Check: Look for NOE cross-peaks between -OMe and aromatic H.

  • Derivatization (Optional):

    • If separation is still poor, react the primary amine with Boc-anhydride. The resulting Boc-protected isomers often have vastly different chromatographic properties and are easier to separate on silica gel.

Part 5: Analytical Decision Matrix

The following diagram illustrates the logical flow for differentiating these isomers, ensuring no step is skipped.

IsomerDifferentiation Start Crude Reaction Mixture (Bromo-methoxypyridin-methanamine) LCMS High pH LC-MS Analysis (Ammonium Bicarbonate, pH 10) Start->LCMS Separation Are peaks resolved? LCMS->Separation Prep Prep-HPLC Purification (Isolate Isomer A & B) Separation->Prep Yes Deriv Derivatization Strategy (Protect amine with Boc/Cbz) Separation->Deriv No (Co-elution) NMR 1H NMR & NOESY (DMSO-d6) Prep->NMR Deriv->Prep Re-inject Coupling Analyze J-Coupling NMR->Coupling ResultOrtho J = 7-9 Hz (Ortho Protons) Coupling->ResultOrtho ResultMeta J = 1-3 Hz (Meta Protons) Coupling->ResultMeta NOESY_Check NOESY Analysis (-OMe vs Ring H) ResultOrtho->NOESY_Check ResultMeta->NOESY_Check Final Confirm Regioisomer Identity NOESY_Check->Final Spatial Confirmation

Figure 1: Analytical workflow for the isolation and structural confirmation of pyridine regioisomers.

References

  • Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry. Link

  • BenchChem. (2025).[2] High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Application Note. Link

  • Chemical Instrumentation Facility. (2025). NMR Coupling Constants: Pyridines and Heterocycles. Iowa State University. Link

  • Castellano, S., Sun, C., & Kostelnik, R. (1967).[3] Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Link

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link

  • Helix Chromatography. (2025).[4] HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine.[5][6] Helix Application Library. Link

Sources

Validation

Elemental analysis standards for (2-Bromo-6-methoxypyridin-3-yl)methanamine

Title: Technical Comparison Guide: Elemental Analysis Standards for (2-Bromo-6-methoxypyridin-3-yl)methanamine Executive Summary: The "Halogen Trap" in Pyridine Scaffolds (2-Bromo-6-methoxypyridin-3-yl)methanamine (Formu...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Elemental Analysis Standards for (2-Bromo-6-methoxypyridin-3-yl)methanamine

Executive Summary: The "Halogen Trap" in Pyridine Scaffolds

(2-Bromo-6-methoxypyridin-3-yl)methanamine (Formula: C₇H₉BrN₂O) presents a specific analytical challenge common to kinase inhibitor intermediates: high halogen content (~36.8% Br) combined with a basic amine.

Standard "shoot-and-go" automated combustion analysis often fails for this class of molecule. The high mass percentage of bromine can overwhelm standard reduction tube scrubbers, leading to positive errors in Nitrogen values (due to spectral overlap or thermal conductivity interference) and negative errors in Carbon (due to incomplete combustion/carbide formation).

The Verdict: This guide recommends a Split-Stream Validation Protocol :

  • For C/H/N: Automated Dynamic Flash Combustion with Tungsten Trioxide (WO₃) additives and enhanced Silver (Ag) scrubbing.

  • For Br: Oxygen Flask Combustion (Schöniger) followed by Potentiometric Titration, which remains superior to automated sensors for high-% bromine quantification.

Theoretical Baseline & Acceptance Criteria

Before selecting a method, the theoretical composition must be established as the "Gold Standard."

Table 1: Theoretical Composition of C₇H₉BrN₂O

ElementCountAtomic MassTotal Mass ContributionTheoretical %Acceptance Limit (±0.4%)
Carbon (C) 712.01184.07738.73% 38.33 – 39.13%
Hydrogen (H) 91.0089.0724.18% 3.78 – 4.58%
Bromine (Br) 179.90479.90436.81% 36.41 – 37.21%
Nitrogen (N) 214.00728.01412.91% 12.51 – 13.31%
Oxygen (O) 115.99915.9997.37% N/A (Calculated by diff)
TOTAL ~217.07 g/mol 100.00%

Note: The ±0.4% tolerance is the standard acceptance criteria for purity in peer-reviewed journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]

Comparative Methodology: Selecting the Right Tool

We compared three analytical workflows to determine the most reliable protocol for this specific brominated pyridine.

Table 2: Performance Comparison of Analytical Methods

FeatureMethod A: Automated CHNS (Standard) Method B: Automated CHNS + WO₃/Ag (Optimized) Method C: HRMS (High-Res Mass Spec) Method D: Schöniger Flask (For Halogens)
Primary Analyte C, H, NC, H, NMolecular FormulaBr, I, Cl, S
Accuracy (C/H/N) Low (Br Interference)High N/A (Qualitative)N/A
Accuracy (Br) N/A (Usually requires separate sensor)N/A (Scrubbed out)High (Isotope Pattern)Very High
Sample Req. 1–3 mg1–3 mg<0.1 mg10–20 mg
Throughput High (5 mins/run)High (5 mins/run)Very HighLow (Manual)
Key Risk False High N due to Br₂ gas breakthrough.Requires fresh Ag traps.Confirms ID, not purity.Safety (Explosion risk).[11]

The "Halogen Interference" Mechanism

Why does standard analysis fail? The bromine atom in the 2-position of the pyridine ring is labile under combustion conditions.

HalogenInterference Sample Sample: (2-Bromo-6-methoxypyridin-3-yl)methanamine Combustion Combustion (900°C) + O2 Sample->Combustion Gases Gas Mixture: CO2, H2O, NOx, Br2, HBr Combustion->Gases StandardTrap Standard Cu/Cu Trap (Saturated quickly by 36% Br) Gases->StandardTrap Standard Method OptimizedTrap Optimized Trap (Silver Wool / Ag2O) Gases->OptimizedTrap Recommended Method Detector_Err Detector Error: Br2 mimics N2 signal (False High %N) StandardTrap->Detector_Err Br2 Breakthrough Detector_Acc Accurate Detection: Only N2 reaches detector OptimizedTrap->Detector_Acc Br2 Captured as AgBr

Figure 1: Mechanism of Bromine Interference in CHN Analysis. Without specific silver scrubbing, volatile bromine gases (Br2) pass through the reduction tube and are often misread as Nitrogen by Thermal Conductivity Detectors (TCD).

Recommended Experimental Protocols

Protocol A: Optimized CHN Combustion (For C, H, N)

Objective: Accurate determination of the organic backbone while sequestering Bromine.

  • Instrument Setup: Use an automated analyzer (e.g., Elementar vario EL cube or Thermo FlashSmart).

  • Combustion Tube Packing:

    • Zone 1 (Oxidation): Chromium(III) Oxide (Cr₂O₃) or Tungsten(VI) Oxide (WO₃) on quartz wool. Reason: WO₃ acts as a flux to prevent encapsulation of carbon by inorganic bromides.

    • Zone 2 (Scrubbing): Silver Wool (Ag) heated to 600–850°C. Reason: Ag reacts with Br₂ and HBr to form stable AgBr solid, removing it from the gas stream.

  • Sample Preparation:

    • Weigh 2.0 ± 0.1 mg of the amine into a Tin (Sn) capsule.

    • Critical Step: Add 5–10 mg of V₂O₅ (Vanadium Pentoxide) powder directly into the capsule with the sample.

    • Causality: The V₂O₅ provides supplemental oxygen at the heart of the sample, ensuring the pyridine ring breaks down completely despite the flame-retardant properties of the bromine.

  • Run Parameters:

    • Furnace Temp: 960°C (Combustion), 600°C (Reduction).

    • Oxygen Dosing: 90 seconds (Extended dosing to overcome Br suppression).

Protocol B: Oxygen Flask Combustion (Schöniger) (For Br)

Objective: Quantitative release of Bromine for titration.

  • Preparation:

    • Cut a "flag" of ashless filter paper. Weigh 15–20 mg of sample onto the paper.

    • Fold the paper and clamp it into the platinum basket of the Schöniger flask stopper.

  • Absorption Solution:

    • Add 10 mL of 1.0 M NaOH + 3 drops of 30% H₂O₂ to a 500 mL thick-walled Erlenmeyer flask.

    • Causality: NaOH captures HBr; H₂O₂ ensures any Br₂ gas is reduced to bromide ions (Br⁻).

  • Combustion:

    • Flush the flask with pure Oxygen (O₂) for 30 seconds.

    • Ignite the paper tail and immediately insert the stopper. Invert flask once sealed.

    • Safety: Perform behind a blast shield.

  • Titration:

    • After combustion is complete (mist clears), shake for 15 mins.

    • Acidify with HNO₃.

    • Titrate against 0.01 M AgNO₃ using a potentiometric silver electrode.

Workflow Decision Matrix

Use this logic flow to validate your specific batch of (2-Bromo-6-methoxypyridin-3-yl)methanamine.

ValidationWorkflow Start Start Validation: (2-Bromo-6-methoxypyridin-3-yl)methanamine Step1 1. HRMS (ESI+) Start->Step1 Check1 Correct M+H & Isotope Pattern (1:1 for Br)? Step1->Check1 Step2 2. CHN Analysis (with V2O5 additive) Check1->Step2 Yes Fail FAIL: Recrystallize Check1->Fail No (Wrong Identity) Check2 C/H/N within 0.4%? Step2->Check2 Step3 3. Bromine Quant (Schöniger + Titration) Check2->Step3 Yes Check2->Fail No (Impure/Wet) Check3 Br within 0.4%? Step3->Check3 Pass PASS: Batch Released Check3->Pass Yes Check3->Fail No (Inorganic Salts?)

Figure 2: Validation Logic Flow. Note that HRMS is performed first to confirm identity (Br isotope pattern) before consuming larger amounts of sample for quantitative purity analysis.

References

  • Schöniger, W. (1955).[2][8] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123–129. Link

  • Thermo Fisher Scientific. (2023). Smart Note: Overcoming Halogen Interference in CHNS Analysis.Link

  • PubChem. (2023). Compound Summary: (6-methoxypyridin-3-yl)methanamine derivatives. National Library of Medicine. Link

  • American Chemical Society (ACS). (2018). ACS Guide to Scholarly Communication: Characterization of Organic Compounds.Link

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Classic reference for V₂O₅ additives).

Sources

Safety & Regulatory Compliance

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